molecular formula C6H4ClF3N2 B1357606 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine CAS No. 241164-09-0

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B1357606
CAS No.: 241164-09-0
M. Wt: 196.56 g/mol
InChI Key: MHJYYMZHEQUQLJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJYYMZHEQUQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600561
Record name 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
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Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241164-09-0
Record name 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
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Record name 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, a crucial building block in the development of novel agrochemicals and pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. We will explore a robust and widely employed two-step synthetic route, commencing with the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with urea to form a key pyrimidin-2-ol intermediate, followed by a deoxychlorination reaction. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step methodologies, and is grounded in authoritative scientific literature.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly and often beneficially alter the biological activity of a parent molecule. The pyrimidine ring, a privileged scaffold, is a common feature in a vast array of bioactive compounds, including antiviral, anticancer, and antifungal agents. Consequently, the synthesis of pyrimidine derivatives bearing a trifluoromethyl substituent, such as this compound, is of paramount importance for the discovery and development of new chemical entities with enhanced efficacy and optimized pharmacokinetic profiles.

The title compound serves as a versatile intermediate, with the chloro substituent at the 2-position acting as a convenient leaving group for nucleophilic substitution, allowing for the introduction of a wide range of functional groups to generate diverse libraries of novel compounds for biological screening.

Strategic Overview of the Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process. This strategy is predicated on the initial construction of the pyrimidine ring system, followed by the introduction of the chloro group.

Step 1: Cyclocondensation to form 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. This step involves the reaction of a suitable trifluoromethyl-β-dicarbonyl compound with urea. The choice of the β-dicarbonyl starting material is critical and influences the reaction conditions.

Step 2: Chlorination of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. The hydroxyl group of the pyrimidin-2-ol intermediate is then replaced with a chlorine atom, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthetic_Pathway start Starting Materials (β-Dicarbonyl + Urea) intermediate Step 1: Cyclocondensation (4-methyl-6-(trifluoromethyl)pyrimidin-2-ol) start->intermediate Ring Formation product Step 2: Chlorination (this compound) intermediate->product Deoxychlorination

Caption: Overall synthetic workflow.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol

The formation of the pyrimidine ring is achieved through the condensation of a 1,3-dicarbonyl compound with urea. The mechanism generally proceeds via initial nucleophilic attack of a urea nitrogen onto one of the carbonyl carbons, followed by a series of condensation and cyclization steps.

A common and effective starting material for this synthesis is 1,1,1-trifluoro-2,4-pentanedione.

3.1.1. Experimental Protocol: Condensation of 1,1,1-Trifluoro-2,4-pentanedione with Urea

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)
1,1,1-Trifluoro-2,4-pentanedione154.091.0154.09
Urea60.061.272.07
Ethanol46.07-500 mL
Concentrated Sulfuric Acid98.08catalytic~2 mL

Procedure:

  • To a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (154.09 g, 1.0 mol) and urea (72.07 g, 1.2 mol).

  • Add 500 mL of absolute ethanol to the flask and stir the mixture to form a suspension.

  • Carefully add concentrated sulfuric acid (approximately 2 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol as a crystalline solid.

Expected Yield: 80-90%

Causality and Experimental Choices:

  • Excess Urea: A slight excess of urea is used to ensure the complete consumption of the more expensive β-dicarbonyl starting material.

  • Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by urea.

  • Reflux Conditions: Heating the reaction to reflux in ethanol provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

3.1.2. Mechanistic Overview of Pyrimidine Formation

Condensation_Mechanism cluster_0 Mechanism of Pyrimidine Ring Formation Diketone 1,1,1-Trifluoro-2,4-pentanedione Intermediate1 Initial Adduct Diketone->Intermediate1 + Urea (Nucleophilic Attack) Urea Urea Urea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol Intermediate2->Product Dehydration

Caption: Simplified mechanism of pyrimidine formation.

Step 2: Chlorination of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol

The conversion of the pyrimidin-2-ol to the 2-chloro derivative is a crucial step that activates the pyrimidine ring for further functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction can be performed neat or in the presence of a high-boiling solvent and often includes a tertiary amine base.

3.2.1. Experimental Protocol: Chlorination with Phosphorus Oxychloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
4-methyl-6-(trifluoromethyl)pyrimidin-2-ol178.111.0178.11 g
Phosphorus Oxychloride (POCl₃)153.333.0459.99 g (277.1 mL)
N,N-Dimethylaniline121.181.1133.30 g (140.3 mL)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl), and a dropping funnel, place 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol (178.11 g, 1.0 mol).

  • Carefully add phosphorus oxychloride (277.1 mL, 3.0 mol) to the flask.

  • With stirring, slowly add N,N-dimethylaniline (140.3 mL, 1.1 mol) dropwise from the dropping funnel. The addition is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain reflux for 3-5 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This quenching step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

Expected Yield: 75-85%

Causality and Experimental Choices:

  • Excess POCl₃: Phosphorus oxychloride often serves as both the reagent and the solvent. An excess ensures the reaction goes to completion.

  • Tertiary Amine Base: A base such as N,N-dimethylaniline is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. It also facilitates the formation of a more reactive intermediate.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy for the chlorination reaction.

  • Careful Quenching: The quenching of excess POCl₃ with water is a highly exothermic and hazardous procedure that must be performed with extreme caution. The reaction produces phosphoric acid and hydrochloric acid.

3.2.2. Mechanistic Overview of Deoxychlorination

The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate from the pyrimidin-2-ol. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloropyrimidine.

Chlorination_Mechanism cluster_1 Mechanism of Deoxychlorination with POCl₃ Pyrimidinol 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol PhosphateEster Phosphate Ester Intermediate Pyrimidinol->PhosphateEster + POCl₃ POCl3 POCl₃ POCl3->PhosphateEster Product This compound PhosphateEster->Product + Cl⁻ (Nucleophilic Substitution) Chloride Cl⁻ Chloride->Product

Caption: Simplified mechanism of chlorination.

Purification and Characterization

Purification:

  • 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol: The intermediate is typically a solid and can be effectively purified by recrystallization from solvents like ethanol, water, or ethanol/water mixtures.

  • This compound: The final product is often a liquid or a low-melting solid and is best purified by vacuum distillation to remove non-volatile impurities.

Characterization:

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the methyl group protons and the pyrimidine ring proton.

    • ¹³C NMR: Expect signals for the carbons of the pyrimidine ring, the methyl group, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).

    • ¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1,1,1-Trifluoro-2,4-pentanedione: This is a flammable liquid and should be handled with care, away from ignition sources.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[2][3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[2][5] All handling must be done in a fume hood, and appropriate gloves, eye protection, and a lab coat must be worn.[2][3] Quenching of POCl₃ should be done slowly and cautiously with ice.[4]

  • Concentrated Sulfuric Acid: A strong corrosive acid.

  • N,N-Dimethylaniline: A toxic and combustible liquid.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The two-step synthesis of this compound from 1,1,1-trifluoro-2,4-pentanedione and urea, followed by chlorination with phosphorus oxychloride, represents a reliable and scalable method for the production of this valuable synthetic intermediate. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis. This guide provides the necessary foundational knowledge and practical insights to empower researchers in their efforts to synthesize novel trifluoromethylated pyrimidine derivatives for a wide range of applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of its properties is crucial for reaction optimization, process development, and safety management. This document synthesizes available data on its structural, physical, and chemical characteristics, including spectral analysis, and provides insights into its reactivity and stability.

Introduction

This compound is a halogenated pyrimidine derivative of significant interest in synthetic chemistry. The presence of a trifluoromethyl group imparts unique electronic properties and can enhance the biological activity of molecules into which this scaffold is incorporated. The chloro substituent at the 2-position serves as a versatile handle for nucleophilic substitution reactions, making it a valuable building block for the synthesis of a diverse range of substituted pyrimidines. This guide aims to provide a detailed repository of its physicochemical properties to support its application in research and development.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 241164-09-0[1][2]
Molecular Formula C₆H₄ClF₃N₂[1]
Molecular Weight 196.56 g/mol [1]
Appearance Liquid or Solid[2]
Density 1.4 ± 0.1 g/cm³[3]
Calculated XLogP3 2.5[3]
Refractive Index 1.452[3]
Flash Point 84.8 ± 25.9 °C[3]

Spectral Data and Characterization

Detailed spectral analysis is fundamental for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the methyl protons and a singlet for the pyrimidine ring proton. A reported spectrum shows signals at:

    • δ 7.46 ppm (s, 1H, pyrimidine C-H)

    • δ 2.67 ppm (s, 3H, -CH₃)[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on the structure, six distinct carbon signals are expected.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp resonance is expected for the -CF₃ group. A reported spectrum shows a signal at:

    • δ 6.78 ppm (s, 3F, -CF₃)[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. A reported mass spectrum shows:

  • m/z: 196 [M]⁺[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including C-H, C=N, C-Cl, and C-F vibrations.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the chlorination of the corresponding 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. A common method involves refluxing the pyrimidin-2-ol with phosphorus oxychloride (POCl₃). One study reported a yield of 76.5% for this reaction.[4]

G 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol This compound This compound 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol->this compound POCl3, reflux

Caption: Synthesis of this compound.

Reactivity Profile: Nucleophilic Aromatic Substitution

The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to attack by a wide range of nucleophiles.

Common nucleophiles that can displace the chloride include:

  • Amines (primary and secondary)

  • Alcohols/phenols (alkoxides/phenoxides)

  • Thiols (thiolates)

The general mechanism proceeds via a Meisenheimer complex intermediate.

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination Reactant This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) Reactant->Meisenheimer_Complex + Nucleophile Nucleophile Nu- Nucleophile->Meisenheimer_Complex Product 2-Substituted-4-methyl-6-(trifluoromethyl)pyrimidine Meisenheimer_Complex->Product - Cl-

Caption: General mechanism for nucleophilic substitution.

Stability and Handling

Thermal Stability
Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[6][7][8] It is recommended to store the compound in a tightly sealed container in a cool, dry place.[6][8]

Safety Information

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Determination of Melting Point (for solid form)

A standard method for determining the melting point is using a calibrated Differential Scanning Calorimeter (DSC).

Protocol:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined as the onset or peak of the endothermic melting transition.

G Sample_Prep Sample Preparation (1-3 mg in pan) DSC_Analysis DSC Heating (e.g., 10 °C/min) Sample_Prep->DSC_Analysis Data_Analysis Determine Melting Point from Endotherm DSC_Analysis->Data_Analysis

Caption: Workflow for Melting Point Determination by DSC.

Determination of Solubility

The solubility can be determined in various solvents using the shake-flask method.

Protocol:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the solute in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Conclusion

This compound is a valuable and reactive intermediate with a well-defined set of physicochemical properties. Its reactivity is primarily governed by the chloro substituent at the 2-position, which readily undergoes nucleophilic substitution. This guide provides a foundational understanding of its characteristics, which is essential for its effective and safe use in the synthesis of more complex molecules for various applications in the pharmaceutical and agrochemical industries. Further experimental studies are warranted to fill the existing data gaps, particularly concerning its precise melting and boiling points, and detailed solubility profile.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0). This guide emphasizes the principles, methodologies, and data interpretation required for the complete structural elucidation and purity assessment of this key heterocyclic intermediate. While a comprehensive, publicly available dataset for this specific molecule is limited, this guide establishes a robust framework for its characterization based on first principles and data from structurally analogous compounds.

Introduction: The Structural Significance of a Fluorinated Pyrimidine

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and agrochemical synthesis.[1] The specific arrangement of its functional groups—a reactive chloro group, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl group—creates a unique electronic and steric profile. This profile dictates its utility as a versatile building block.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides not just the expected data but also the causality behind the analytical choices, ensuring a trustworthy and reproducible characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl group.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be simple and diagnostic, revealing the two distinct proton environments in the molecule.

Predicted SignalMultiplicityChemical Shift (δ) ppm (Predicted)AssignmentRationale
1HSinglet~7.5 - 7.8C5-HThe lone pyrimidine ring proton is flanked by two nitrogen atoms and adjacent to the electron-withdrawing CF₃ group, leading to a downfield shift. It appears as a singlet as there are no adjacent protons for coupling.
3HSinglet~2.6 - 2.8C4-CH₃The methyl protons are shielded relative to the aromatic proton and appear as a singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will account for all six unique carbon atoms in the structure. The chemical shifts are heavily influenced by the electronegativity of the substituents and the ring nitrogen atoms.

Chemical Shift (δ) ppm (Predicted)Multiplicity (¹JCF)AssignmentRationale
~165 - 170SingletC6-CF₃The carbon attached to the highly electronegative CF₃ group and a nitrogen atom is expected to be significantly downfield.
~162 - 166SingletC2-ClThe carbon atom bonded to the chlorine and flanked by two nitrogen atoms will also be deshielded and appear downfield.
~158 - 162SingletC4-CH₃The carbon bearing the methyl group.
~118 - 125Quartet (~275 Hz)CF₃The carbon of the trifluoromethyl group will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms.
~110 - 115SingletC5-HThe protonated carbon of the pyrimidine ring.
~20 - 25SingletCH₃The methyl carbon, appearing in the typical aliphatic region.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.

Predicted SignalMultiplicityChemical Shift (δ) ppm (Predicted)AssignmentRationale
3FSinglet~ -65 to -70C6-CF₃The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any nearby protons, resulting in a sharp singlet. The chemical shift is characteristic for a CF₃ group on an aromatic ring.
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power for many organic compounds and its single deuterium lock signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data with a spectral width of ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data with a spectral width of ~250 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A relaxation delay of 2-5 seconds is recommended. Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire data with a spectral width of ~100 ppm centered around -65 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2 seconds and 32 scans are typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using the spectrometer's software.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that confirms the presence of key functional groups.

Predicted IR Absorption Bands

The IR spectrum of this molecule will be characterized by strong absorptions from the C-F bonds and characteristic vibrations from the aromatic ring.

Wavenumber (cm⁻¹) (Predicted)IntensityVibrational Mode
~3050 - 3100WeakAromatic C-H Stretch
~2900 - 3000WeakMethyl C-H Stretch
~1550 - 1600MediumAromatic C=N Stretch
~1400 - 1500MediumAromatic C=C Stretch
~1250 - 1350 Strong C-F Stretch (Asymmetric)
~1100 - 1200 Strong C-F Stretch (Symmetric)
~700 - 800Medium-StrongC-Cl Stretch
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflection (ATR) is a modern, rapid technique that requires minimal sample preparation.[2]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic peaks.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization is a common technique that provides a distinct molecular ion peak and a reproducible fragmentation pattern.

m/z (Predicted)Relative IntensityAssignmentRationale
196 / 198 High[M]⁺ / [M+2]⁺ The molecular ion. The presence of a single chlorine atom will produce a characteristic isotopic pattern with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.
161Medium[M-Cl]⁺Loss of the chlorine atom.
127Medium[M-CF₃]⁺Loss of the trifluoromethyl radical.
69High[CF₃]⁺The stable trifluoromethyl cation is often a prominent peak.
Workflow for Structural Confirmation

The logical flow of spectroscopic analysis ensures a comprehensive and efficient characterization of the target molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesized Product (this compound) ms Mass Spectrometry (MS) Confirm MW = 196.56 g/mol Observe Cl isotope pattern synthesis->ms Initial Check ir Infrared (IR) Spectroscopy Confirm C-F, C-Cl bonds ms->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ir->nmr Atomic Connectivity structure Final Structure Confirmed nmr->structure Final Confirmation

Caption: Workflow for the complete spectroscopic characterization of the target molecule.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like the target molecule.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Detection (EI):

    • The column outlet is interfaced with an electron ionization mass spectrometer.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Confirm the molecular ion and the characteristic chlorine isotope pattern.

Conclusion: A Framework for Confidence

The structural integrity of this compound can be confidently established through a systematic application of NMR, IR, and MS. This guide provides the expected spectral characteristics and robust, field-proven protocols for their acquisition. By understanding the "why" behind the data—the influence of the chloro, methyl, and trifluoromethyl groups on the spectral output—researchers can move forward with certainty in their synthetic and developmental endeavors.

References

The Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the researcher, scientist, and drug development professional, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, fluorinated pyrimidines represent a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0), a key building block in the development of advanced chemical entities. We will delve into the strategic considerations behind the chosen synthetic pathways, the intricacies of the reaction mechanisms, and provide detailed, field-proven protocols for its successful preparation. Our focus is not merely on the "how," but more critically, on the "why," to empower researchers with the knowledge to not only replicate but also innovate upon these methodologies.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a robust two-step pathway. This strategy hinges on the initial construction of the pyrimidine core, followed by a targeted chlorination. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions.

The overall synthetic transformation can be summarized as follows:

Synthesis_Overview 1,1,1-Trifluoropentane-2,4-dione 1,1,1-Trifluoropentane-2,4-dione (Starting Material 1) Step1 Step 1: Pyrimidine Ring Formation 1,1,1-Trifluoropentane-2,4-dione->Step1 Urea Urea (Starting Material 2) Urea->Step1 Intermediate 4-Trifluoromethyl-6-methylpyrimidine-2-ol (Hydroxy Intermediate) Step1->Intermediate Step2 Step 2: Chlorination Intermediate->Step2 Final_Product This compound (CAS 241164-09-0) Step2->Final_Product

A high-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol

The foundational step in this synthesis is the construction of the pyrimidine ring. This is accomplished through the condensation of 1,1,1-trifluoropentane-2,4-dione with urea. This reaction is a classic example of a cyclocondensation, a powerful tool in heterocyclic chemistry.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a series of nucleophilic additions and subsequent dehydration steps. The mechanism can be conceptualized as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on one of the carbonyl carbons of the dione. This is the rate-determining step and is facilitated by the electrophilicity of the carbonyl carbons.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack by the second amino group of the urea moiety on the remaining carbonyl carbon of the dione backbone.

  • Dehydration: The cyclic intermediate then undergoes a series of proton transfers and eliminations of water molecules to form the stable aromatic pyrimidine ring.

The presence of an acid or base catalyst can influence the reaction rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, or by deprotonating the urea, making it a more potent nucleophile.

Pyrimidine_Formation_Mechanism reagents 1,1,1-Trifluoropentane-2,4-dione Urea intermediate1 Initial Adduct reagents:f0->intermediate1 Nucleophilic Attack reagents:f1->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Trifluoromethyl-6-methylpyrimidine-2-ol intermediate2->product Dehydration

Simplified mechanism of pyrimidine ring formation.
Experimental Protocol

The following protocol is a synthesis of best practices derived from established methodologies.

Materials:

  • 1,1,1-Trifluoropentane-2,4-dione (1.0 eq)

  • Urea (1.0 - 1.5 eq)

  • Alkali catalyst (e.g., Sodium Hydroxide)

  • Solvent: Hydrocarbon/Alcohol mixture (e.g., Toluene/Ethanol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydrocarbon/alcohol solvent mixture.

  • Add urea and the alkali catalyst to the solvent and stir until dissolved.

  • Slowly add 1,1,1-trifluoropentane-2,4-dione to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-trifluoromethyl-6-methylpyrimidine-2-ol.

Quantitative Data
ParameterValue/RangeReference
Yield 75-85%[1]
Reaction Time 2-6 hours[1]
Temperature Reflux[1]

Step 2: Chlorination of 4-Trifluoromethyl-6-methylpyrimidine-2-ol

The second and final step is the conversion of the hydroxyl group of the pyrimidine intermediate to a chlorine atom. This is a critical transformation that imparts greater reactivity to the molecule, making it a versatile precursor for further synthetic modifications. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).

Reaction Mechanism

The chlorination of a hydroxypyrimidine with phosphorus oxychloride is a well-established reaction, the mechanism of which is analogous to the Vilsmeier-Haack reaction.[2][3] The key steps are:

  • Formation of a Phosphorylated Intermediate: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphorylated intermediate and the displacement of a chloride ion.

  • Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the carbon atom to which the oxygen is attached.

  • Elimination: This is followed by the elimination of a dichlorophosphate group, resulting in the formation of the desired this compound.

The reaction can be catalyzed by the presence of a tertiary amine, which can act as a base to deprotonate the hydroxyl group, making it a more potent nucleophile.

Chlorination_Mechanism reactants 4-Trifluoromethyl-6-methylpyrimidine-2-ol POCl₃ intermediate Phosphorylated Intermediate reactants:f0->intermediate Phosphorylation reactants:f1->intermediate product This compound intermediate->product Nucleophilic Attack by Cl⁻ and Elimination

Mechanism of chlorination using phosphorus oxychloride.
Experimental Protocol

Safety Precaution: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7][8] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials:

  • 4-Trifluoromethyl-6-methylpyrimidine-2-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • Acetonitrile (solvent)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-trifluoromethyl-6-methylpyrimidine-2-ol.

  • Add acetonitrile to the flask to dissolve the starting material.

  • Carefully add an excess of phosphorus oxychloride to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-150 °C and maintain for 2-24 hours.[1] The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Quantitative Data
ParameterValue/RangeReference
Yield >70%[1]
Reaction Time 2-24 hours[1]
Temperature 80-150 °C[1]

Conclusion and Future Perspectives

The two-step synthesis of this compound presented in this guide offers a reliable and efficient route to this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently produce this compound in high yield and purity. The strategic introduction of the trifluoromethyl group and the reactive chloro functionality opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials. Further optimization of reaction conditions, such as the exploration of greener solvents and catalysts, will undoubtedly continue to enhance the efficiency and sustainability of this important synthetic pathway.

References

A Technical Guide to Quantum Chemical Calculations for Substituted Trifluoromethylpyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold represents a powerful tactic in modern medicinal chemistry, yielding compounds with enhanced metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the physicochemical properties of substituted trifluoromethylpyrimidines. We will explore the theoretical underpinnings of these computational methods, present a detailed, step-by-step workflow for their execution, and discuss the interpretation of key calculated parameters. The protocols and insights herein are designed to facilitate the rational, in-silico design of novel therapeutic agents.[4][5]

Introduction: The Synergy of the -CF3 Group and the Pyrimidine Core

The pyrimidine nucleus is a foundational heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs.[6] Its derivatives are central to the development of therapeutics across oncology, infectious diseases, and inflammation.[7][8] Concurrently, the trifluoromethyl group has emerged as a "superstar" substituent in drug design.[2][9] Its unique properties, driven by the high electronegativity of fluorine, offer several advantages:

  • Metabolic Stability: The strength of the C-F bond can block metabolic hotspots, increasing the drug's half-life.[2]

  • Enhanced Lipophilicity: The -CF3 group often increases a molecule's lipophilicity, which can improve membrane permeability and cell uptake.[1][10]

  • Modulation of Acidity/Basicity: As a potent electron-withdrawing group, -CF3 can significantly alter the pKa of nearby functionalities, affecting drug-receptor interactions.

  • Binding Affinity: The -CF3 group can engage in unique non-covalent interactions, such as hydrogen bonds and electrostatic interactions, within a protein's binding pocket, potentially increasing binding energy.[11][12]

The combination of these two moieties—trifluoromethyl and pyrimidine—creates a privileged structure class. Understanding the subtle electronic and conformational effects of substitution on this core is paramount for successful drug design. Quantum chemical calculations provide a powerful, cost-effective lens through which to gain this understanding before committing to costly and time-consuming synthesis.[4][13]

Theoretical Foundations: Choosing the Right Computational Tools

Quantum mechanics (QM) calculations solve the Schrödinger equation to describe the electronic structure of a molecule, providing deep insights into its properties and reactivity.[13] For drug-like organic molecules, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[14]

Density Functional Theory (DFT)

DFT is a computational method that determines the properties of a multi-electron system through its electron density, rather than a complex many-electron wavefunction.[14] The accuracy of a DFT calculation is critically dependent on two main components: the exchange-correlation functional and the basis set .[14][15]

  • Exchange-Correlation Functionals: These functionals approximate the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals are often the most reliable choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-validated functional that provides a robust description of molecular geometries and electronic properties for a broad range of organic systems.[4][16][17]

    • M06-2X: A meta-hybrid GGA functional that often performs well for non-covalent interactions, which can be important in drug-receptor binding.

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion correction, making it suitable for systems where van der Waals interactions are significant.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.

    • Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing bonding accurately. The + symbol indicates the addition of diffuse functions, which are crucial for describing anions and the electronic structure of molecules with electronegative atoms like fluorine and oxygen.[4][18] For trifluoromethylpyrimidines, 6-311+G(d,p) is a highly recommended starting point.

    • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are systematically improvable basis sets that are generally more accurate but also more computationally demanding.

The Computational Workflow: From Structure to Properties

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on a substituted trifluoromethylpyrimidine. This workflow is generally applicable to most quantum chemistry software packages like Gaussian, ORCA, or PySCF.[4][19]

Step-by-Step Protocol
  • Molecule Construction:

    • Using a molecular builder (e.g., GaussView, Avogadro, RDKit), construct the 3D structure of the desired substituted trifluoromethylpyrimidine.[19]

    • Ensure the initial structure is reasonable, with correct bond orders and stereochemistry. A preliminary "clean-up" using molecular mechanics is often beneficial.

  • Geometry Optimization:

    • The primary goal is to find the lowest energy conformation of the molecule. This is the most computationally intensive step.

    • Calculation Setup:

      • Method: DFT (e.g., B3LYP).

      • Basis Set: e.g., 6-311+G(d,p).

      • Task: Geometry Optimization (Opt).

      • Solvation (Optional but Recommended): To mimic biological conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM, Solvent=Water)).[20]

    • Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system until a stationary point on the potential energy surface is found.[15]

  • Vibrational Frequency Calculation:

    • This step is critical for two reasons:

      • Verification: To confirm that the optimized geometry corresponds to a true energy minimum, all calculated vibrational frequencies must be real (i.e., not imaginary). An imaginary frequency indicates a transition state.

      • Thermodynamics: The frequencies are used to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Calculation Setup:

      • Use the optimized geometry from the previous step.

      • Method/Basis Set: Same as optimization.

      • Task: Frequency (Freq).

  • Single-Point Energy and Property Calculation:

    • With the validated minimum-energy structure, perform a final, high-accuracy single-point energy calculation. This is also where key electronic properties are derived.

    • Tasks:

      • Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[16]

      • Molecular Electrostatic Potential (MEP): Generate an MEP map, which visualizes the charge distribution on the molecule's surface. This is invaluable for identifying regions that are electron-rich (nucleophilic, potential hydrogen bond acceptors) or electron-poor (electrophilic, potential hydrogen bond donors).[16]

      • Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the charge distribution.[17]

      • Dipole Moment: Calculate the molecular dipole moment, which relates to the molecule's overall polarity.

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

G cluster_prep Step 1: Preparation cluster_analysis Step 4: Analysis & Interpretation A Build 3D Structure (e.g., Avogadro, RDKit) B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Initial Coordinates C Frequency Calculation B->C D Single-Point Calculation & Property Analysis C->D Verified Minimum V Imaginary Frequencies? C->V E HOMO/LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Atomic Charges & Dipole Moment D->G V->B No (False) V->D Yes (True)

Caption: Standard workflow for quantum chemical calculations of molecular properties.

Data Interpretation: Translating Numbers into Chemical Insight

The output of a quantum chemical calculation is a set of numbers; the true value lies in their interpretation. For a substituted trifluoromethylpyrimidine, several key parameters provide actionable insights for drug design.

ParameterComputational OutputSignificance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital (in eV or Hartrees)Represents the ability to donate an electron. Higher HOMO energy suggests greater susceptibility to oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital (in eV or Hartrees)Represents the ability to accept an electron. Lower LUMO energy suggests greater susceptibility to reduction.
HOMO-LUMO Gap ELUMO - EHOMOA larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[16]
Molecular Electrostatic Potential (MEP) A 3D map of electrostatic potential on the van der Waals surfaceRed regions indicate negative potential (electron-rich, H-bond acceptors, e.g., N atoms in pyrimidine). Blue regions indicate positive potential (electron-poor, H-bond donors). Invaluable for predicting non-covalent interactions with a protein target.[16][17]
Dipole Moment A vector with magnitude (in Debye) and directionQuantifies the overall polarity of the molecule. This influences solubility, membrane permeability, and potential for dipole-dipole interactions.

Conclusion and Future Perspectives

Quantum chemical calculations, particularly DFT, are indispensable tools in the modern drug discovery pipeline.[4][5] For substituted trifluoromethylpyrimidines, these methods provide a robust framework for understanding structure-activity relationships at an electronic level. By calculating and interpreting properties like the HOMO-LUMO gap and the molecular electrostatic potential, medicinal chemists can make more informed decisions, prioritizing compounds with desirable electronic features for synthesis and biological testing. This in-silico-first approach not only accelerates the discovery process but also deepens our fundamental understanding of the molecular interactions that drive therapeutic efficacy.

References

A Legacy of Fluorine: The Discovery and Evolution of Fluorinated Pyrimidine Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Since its synthesis in 1957, 5-fluorouracil (5-FU) has remained a cornerstone of chemotherapy, fundamentally altering the treatment landscape for solid tumors. This guide provides a comprehensive exploration of the discovery and historical development of fluorinated pyrimidine compounds. It begins with the rational design principles that led to the synthesis of 5-FU by Charles Heidelberger, rooted in the observation of differential uracil metabolism in tumors. The guide then delves into the intricate, dual mechanisms of action: the inhibition of thymidylate synthase and the fraudulent incorporation of fluorinated metabolites into RNA and DNA. We trace the evolution from the foundational 5-FU to the development of rationally designed oral prodrugs like capecitabine, engineered to enhance tumor selectivity and improve patient convenience. This document synthesizes key historical milestones, mechanistic insights, and practical methodologies to provide researchers and drug development professionals with a thorough understanding of this critical class of antimetabolites.

Chapter 1: The Genesis of an Idea - A Rational Approach to Drug Design

The story of fluorinated pyrimidines is a landmark in the history of rational drug design. In the mid-20th century, the prevailing model of cancer treatment was largely empirical. However, a pivotal observation set the stage for a targeted biochemical assault on cancer cells. Researchers noted that malignant tissues, particularly rat hepatomas, exhibited a voracious appetite for the pyrimidine base uracil, incorporating it into nucleic acids more rapidly than healthy tissues.[1] This metabolic anomaly presented a logical vulnerability: a molecule that could masquerade as uracil and disrupt its metabolic pathway could potentially serve as a selective anticancer agent.

This concept of an "antimetabolite" was championed by Dr. Charles Heidelberger at the University of Wisconsin. He hypothesized that introducing a highly electronegative fluorine atom into the uracil structure could create a potent and irreversible inhibitor of a key enzyme in DNA synthesis. The choice of fluorine was deliberate. Its van der Waals radius is similar to that of a hydrogen atom, allowing it to act as a bioisostere, fitting into the enzyme's active site. However, the carbon-fluorine bond is exceptionally strong, and the fluorine atom's electron-withdrawing nature would fundamentally alter the molecule's reactivity at the critical moment of enzymatic catalysis.

Heidelberger collaborated with chemists Robert Duschinsky and Edward Pleven at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil in 1957.[2][3] The strategic placement of fluorine at the 5th position of the pyrimidine ring was the key. This is the very position that the enzyme thymidylate synthase (TS) must methylate to convert deoxyuridine monophosphate (dUMP) into deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis.[4][5][6] By blocking this position with an unyielding fluorine atom, 5-FU was designed to be a "lethal synthesis" agent—a relatively inert precursor that the cell's own machinery would convert into a powerful poison.[7]

Chapter 2: Unraveling the Dual Mechanisms of Cytotoxicity

5-Fluorouracil does not act alone. Upon entering a cell, it is a prodrug that must be anabolized into three active metabolites, each contributing to its cytotoxicity through distinct but complementary pathways.[1] This multi-pronged attack is a primary reason for its enduring efficacy.

The three key active metabolites are:

  • Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

  • Fluorouridine triphosphate (FUTP): Incorporated into RNA.

  • Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA.

The metabolic activation of 5-FU is a complex intracellular process, as illustrated below.

Caption: Intracellular pathways converting 5-FU to its active cytotoxic metabolites.

Mechanism 1: Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme for de novo DNA synthesis.[5][6] TS catalyzes the methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate (CH₂THF) as a methyl donor.[1] The active metabolite FdUMP, being structurally analogous to dUMP, binds to the nucleotide-binding site of TS.[1] This binding initiates the catalytic cycle, but the stable C-F bond at the 5-position cannot be broken for the methyl transfer to complete. Instead, FdUMP, TS, and the folate cofactor CH₂THF become locked in a stable ternary covalent complex.[1][8] This sequestration of the enzyme blocks the production of dTMP, leading to a depletion of the thymidine triphosphate (dTTP) pool. The resulting nucleotide imbalance inhibits DNA replication and repair, ultimately triggering "thymineless death" in rapidly dividing cancer cells.[4] The critical role of TS in cancer is underscored by findings that its overexpression is linked to poor prognosis and drug resistance in numerous cancers.[9][10]

Mechanism 2: Incorporation into RNA and DNA

Beyond TS inhibition, 5-FU exerts significant cytotoxicity through its incorporation into nucleic acids.[1][8]

  • RNA Damage: The metabolite FUTP is recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP).[4][8] This fraudulent incorporation disrupts RNA processing and function. For example, it can impair the maturation of ribosomal RNA (rRNA), interfere with the splicing of pre-messenger RNA (pre-mRNA) by affecting small nuclear RNA (snRNA), and disrupt post-transcriptional modifications.[4][8] Recent research suggests that this RNA-directed damage may be a more significant contributor to 5-FU's overall cancer-killing effect than previously thought.[11]

  • DNA Damage: To a lesser extent, the metabolite FdUTP can be incorporated into DNA by DNA polymerases. The presence of this unnatural base can compromise DNA stability and integrity. Repair mechanisms may attempt to excise the fluorinated base, leading to DNA strand breaks and fragmentation.[1][8]

Chapter 3: The Evolution to Oral Prodrugs - The Case of Capecitabine

Despite its efficacy, intravenous 5-FU has significant drawbacks, including a short plasma half-life, the need for inconvenient and costly continuous infusions to maintain therapeutic levels, and a range of toxicities like myelosuppression and mucositis.[12] These limitations spurred the development of oral fluoropyrimidine prodrugs designed to improve pharmacokinetic properties and enhance tumor selectivity.

The most successful of these is capecitabine (Xeloda®), a rationally designed, orally administered fluoropyrimidine carbamate.[13][14] Its design brilliantly exploits the differential expression of enzymes in tumor versus healthy tissue. Capecitabine is absorbed intact through the intestine and undergoes a three-step enzymatic cascade to generate 5-FU directly at the tumor site.[13][15]

Capecitabine Activation Figure 2: Three-Step Enzymatic Activation of Capecitabine cluster_tissue Predominant Location of Conversion Capecitabine Capecitabine (Oral Administration) DFCR 5'-DFCR (5'-deoxy-5-fluorocytidine) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR (5'-deoxy-5-fluorouridine) DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (TP) (Primarily in Tumor)

Caption: Tumor-selective activation pathway of the oral prodrug capecitabine.

  • Step 1 (Liver): After absorption, capecitabine is first hydrolyzed by carboxylesterase, an enzyme abundant in the liver, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[15]

  • Step 2 (Liver/Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, which is found in both the liver and tumor tissues.[15]

  • Step 3 (Tumor): The final, crucial conversion of 5'-DFUR to active 5-FU is catalyzed by thymidine phosphorylase (TP).[13][14][16] Crucially, TP activity is significantly higher in many solid tumors, including colorectal and breast cancers, compared to surrounding normal tissues.[13][16]

This tumor-preferential activation results in higher concentrations of 5-FU within the malignant tissue, enhancing its antitumor effect while potentially reducing systemic toxicity.[13][17]

Comparative Overview of Key Fluoropyrimidines

The development from 5-FU to its oral prodrugs represents a significant advance in cancer therapy, offering improved convenience and a better therapeutic index.

Feature5-Fluorouracil (5-FU)Capecitabine (Xeloda®)
Administration Intravenous (Bolus or Infusion)Oral
Drug Type Active Drug (requires intracellular activation)Prodrug
Key Activation Enzyme OPRT, TP, UP, KinasesCarboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase (TP)
Key Advantage Foundational, well-established efficacyOral administration, tumor-selective activation, mimics continuous infusion
Primary DLTs Schedule-dependent: Myelosuppression (bolus), Hand-Foot Syndrome, Mucositis (infusion)[12]Hand-Foot Syndrome, Diarrhea[14]

Chapter 4: A Practical Protocol - Classic Synthesis of 5-Fluorouracil

Understanding the historical context of fluoropyrimidines includes an appreciation of their chemical synthesis. The original method reported by Duschinsky, Pleven, and Heidelberger provides insight into the foundational chemistry. While modern industrial syntheses are more refined, the principles remain relevant.

Objective: To synthesize 5-fluorouracil from uracil via direct fluorination. This method is a simplification of historical approaches for illustrative purposes.

Warning: This protocol involves highly reactive and hazardous materials, including elemental fluorine gas. It should only be performed by trained chemists in a specialized laboratory with appropriate safety equipment, including a fume hood, blast shield, and personal protective equipment.

Materials:

  • Uracil

  • Anhydrous Hydrogen Fluoride (HF) or Acetic Acid as solvent[18]

  • Fluorine gas (F₂), diluted in an inert gas (e.g., Nitrogen, N₂)[18]

  • Inert gas for purging (Nitrogen or Argon)

  • Reaction vessel suitable for fluorination (e.g., Teflon or Monel)

  • Cryostat or cooling bath

  • Filtration apparatus

  • Ether for washing

Workflow:

5-FU Synthesis Workflow Figure 3: Simplified Workflow for 5-Fluorouracil Synthesis start Start: Prepare Reaction Vessel dissolve 1. Dissolve/Suspend Uracil in Anhydrous Solvent (e.g., Acetic Acid) start->dissolve cool 2. Cool Reaction Mixture (e.g., 0-5 °C) dissolve->cool purge 3. Purge with Inert Gas (N₂) cool->purge fluorinate 4. Introduce Diluted F₂ Gas Slowly with Stirring purge->fluorinate quench 5. Quench Reaction (Purge with N₂ to remove excess F₂) fluorinate->quench precipitate 6. Precipitate Product quench->precipitate filter 7. Filter Crude Product precipitate->filter wash 8. Wash with Ether filter->wash dry 9. Dry Under Vacuum wash->dry crystallize 10. Recrystallize from Water for Purification dry->crystallize end End: Purified 5-Fluorouracil crystallize->end

Caption: Step-by-step workflow for the laboratory synthesis of 5-FU.

Step-by-Step Procedure:

  • Preparation: A specialized reaction vessel is charged with uracil and anhydrous acetic acid under an inert atmosphere.[18]

  • Cooling: The resulting suspension or solution is cooled to a low temperature (e.g., 0-5 °C) using a cooling bath to control the exothermic reaction.[18]

  • Inerting: The system is thoroughly purged with an inert gas like nitrogen to remove any oxygen or moisture, which could react violently with fluorine.

  • Fluorination: A stream of fluorine gas, diluted with nitrogen, is bubbled through the stirred reaction mixture at a controlled rate. The temperature must be carefully monitored and maintained throughout the addition.

  • Reaction Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the system is purged again with nitrogen to remove any unreacted fluorine gas.

  • Isolation: The reaction mixture is processed to precipitate the crude 5-fluorouracil. This may involve partial removal of the solvent under reduced pressure.

  • Purification: The crude solid is collected by filtration, washed with a non-polar solvent like ether to remove impurities, and dried.[18]

  • Recrystallization: Final purification is achieved by recrystallizing the product from hot water to yield pure, crystalline 5-fluorouracil.[18]

Conclusion

The discovery and development of fluorinated pyrimidines mark a triumph of rational, mechanism-based drug design. From the foundational insight into tumor metabolism that led to 5-fluorouracil to the sophisticated, enzyme-targeted design of oral prodrugs like capecitabine, this class of compounds has continually evolved. For over six decades, 5-FU and its successors have remained indispensable tools in the oncologist's arsenal, particularly for gastrointestinal and breast cancers.[19][20] The journey from a simple biochemical observation to a globally used chemotherapy agent provides enduring lessons in medicinal chemistry, pharmacology, and clinical development. Future research will likely focus on overcoming resistance mechanisms, personalizing therapy through genetic screening (e.g., for DPD deficiency), and developing novel combination strategies to further enhance the legacy of these remarkable compounds.[20]

References

An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a reactive chloro moiety, and a methyl group, imparts a distinct reactivity profile that is leveraged in the synthesis of a diverse array of bioactive molecules. Understanding the intrinsic stability of this compound and its degradation pathways under various stress conditions is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for ensuring the development of robust synthetic routes, stable formulations, and reliable analytical methods, and for predicting potential degradation products that may have toxicological implications.

This technical guide provides a comprehensive overview of the stability and anticipated degradation profile of this compound. In the absence of extensive publicly available experimental data on this specific molecule, this guide synthesizes information from studies on structurally related compounds and fundamental principles of chemical reactivity. The protocols and degradation pathways described herein are based on established international guidelines, such as the ICH Q1A(R2) guidelines on stability testing, and are intended to serve as a robust framework for experimental design and interpretation.[1][2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for any stability and degradation study. These properties influence its solubility, reactivity, and chromatographic behavior.

PropertyValue/InformationSource
Molecular Formula C₆H₄ClF₃N₂[6]
Molecular Weight 196.56 g/mol [7]
Appearance White to light yellow solid/liquid[7]
Reactivity The pyrimidine ring is activated towards nucleophilic attack at the 2-position due to the presence of the electron-withdrawing trifluoromethyl group and the nitrogen atoms. The chloro group at this position is a good leaving group, making it susceptible to displacement by nucleophiles.[3]N/A

Forced Degradation Studies: A Framework for Investigation

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies to elucidate the intrinsic stability of a drug substance.[8][9] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. The insights gained are instrumental in developing stability-indicating analytical methods.

The following sections detail the recommended experimental protocols for conducting forced degradation studies on this compound.

Experimental Workflow for Forced Degradation Studies

The general workflow for investigating the stability of this compound is depicted below. This process ensures a systematic approach to identifying and characterizing degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of This compound in appropriate solvents hydrolysis Hydrolysis (Acidic, Basic, Neutral) prep->hydrolysis Expose to stress oxidation Oxidation (e.g., H₂O₂) prep->oxidation Expose to stress photolysis Photolysis (UV/Vis light) prep->photolysis Expose to stress thermal Thermal (Dry Heat, Solution) prep->thermal Expose to stress separation Separation of Degradants (e.g., HPLC, UPLC) hydrolysis->separation Analyze samples at time intervals oxidation->separation Analyze samples at time intervals photolysis->separation Analyze samples at time intervals thermal->separation Analyze samples at time intervals detection Detection (e.g., DAD, MS) separation->detection characterization Structural Characterization (e.g., LC-MS/MS, NMR) detection->characterization

Workflow for forced degradation studies.

Detailed Experimental Protocols and Anticipated Degradation Profiles

Hydrolytic Degradation

Causality behind Experimental Choices: Hydrolysis is a common degradation pathway for pharmaceuticals, particularly for molecules with functional groups susceptible to attack by water. The pyrimidine ring in the target molecule is electron-deficient, making the chloro-substituted carbon at the 2-position highly electrophilic and prone to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions.[3] Studying hydrolysis under acidic, basic, and neutral conditions is crucial as the rate and mechanism of degradation can be pH-dependent.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method with UV and mass spectrometric detection.

Anticipated Degradation Pathway:

Under hydrolytic conditions, the primary degradation pathway is expected to be the nucleophilic substitution of the chlorine atom at the 2-position by a hydroxyl group, leading to the formation of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. This product can exist in tautomeric equilibrium with its corresponding pyrimidinone form. The rate of this reaction is anticipated to be significantly faster under basic conditions due to the higher concentration of the more nucleophilic hydroxide ion.

G This compound This compound 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol This compound->4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol H₂O / H⁺ or OH⁻ (Hydrolysis)

Proposed hydrolytic degradation pathway.

Oxidative Degradation

Causality behind Experimental Choices: Oxidative degradation can occur when a molecule is exposed to oxidizing agents or atmospheric oxygen. The methyl group on the pyrimidine ring is a potential site for oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress conditions.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C).

  • Sampling: Collect samples at various time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV/MS method.

Anticipated Degradation Pathway:

The methyl group at the 4-position is the most likely site of initial oxidation, which could lead to the formation of a hydroxymethyl derivative, followed by further oxidation to a carboxylic acid. N-oxidation of the pyrimidine ring nitrogens is also a possibility.

G This compound This compound 2-Chloro-4-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine 2-Chloro-4-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine This compound->2-Chloro-4-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine H₂O₂ (Oxidation) 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid 2-Chloro-4-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine->2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid [O]

Proposed oxidative degradation pathway.

Photolytic Degradation

Causality behind Experimental Choices: Exposure to light can induce photochemical reactions, leading to degradation. The ICH Q1B guideline provides a framework for photostability testing. The trifluoromethyl group can be susceptible to photolytic cleavage.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the compound (e.g., 100 µg/mL in a suitable solvent) and also expose the solid material to light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light to serve as dark controls.

  • Analysis: Analyze the exposed and control samples by HPLC-UV/MS.

Anticipated Degradation Pathway:

Photodegradation could potentially involve the homolytic cleavage of the C-Cl or C-CF₃ bond, leading to radical intermediates and subsequent reaction products. The trifluoromethyl group, in particular, can be a site for photolytic reactions.[6]

Thermal Degradation

Causality behind Experimental Choices: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. Studying thermal degradation in both the solid state and in solution is important as the degradation pathways may differ.

Experimental Protocol:

  • Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature (e.g., 60-80°C).

  • Sampling: Analyze samples at various time points.

  • Analysis: Use HPLC-UV/MS for the analysis of solution samples and techniques like DSC or TGA for solid-state characterization.[1][4][10]

Anticipated Degradation Profile:

The thermal stability of substituted pyrimidines can vary depending on the nature and position of the substituents.[1][4][10] While the pyrimidine ring itself is relatively stable, high temperatures could potentially lead to complex degradation pathways, including polymerization or fragmentation. The presence of the trifluoromethyl group is generally expected to enhance thermal stability.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation Product(s)Proposed Structure
Hydrolysis 4-Methyl-6-(trifluoromethyl)pyrimidin-2-olC₅H₅F₃N₂O
Oxidation 2-Chloro-4-(hydroxymethyl)-6-(trifluoromethyl)pyrimidineC₆H₄ClF₃N₂O
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acidC₆H₂ClF₃N₂O₂
Photolysis Complex mixture of radical-derived productsVaries
Thermal Likely stable under typical pharmaceutical processing and storage conditions. High-temperature stress may lead to complex decomposition.N/A

Analytical Methodologies for Stability Indicating Analysis

The development of a stability-indicating analytical method is a cornerstone of any degradation study. Such a method must be able to separate the parent compound from all potential degradation products and allow for their accurate quantification.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for stability studies. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer and/or ion-pairing agent) is a good starting point.[11][12][13][14][15]

  • Mass Spectrometry (MS): Coupling LC with MS (LC-MS) is indispensable for the identification of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination.[11][12][13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for the analysis of volatile or semi-volatile degradation products.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[12]

Conclusion

This compound is a molecule of significant interest in chemical synthesis. A comprehensive understanding of its stability and degradation profile is essential for its effective application. This technical guide has outlined a systematic approach, grounded in ICH guidelines and fundamental chemical principles, for investigating its stability. The primary anticipated degradation pathway under hydrolytic conditions is the displacement of the 2-chloro substituent to form the corresponding 2-hydroxypyrimidine. The methyl group presents a likely site for oxidative degradation. While the trifluoromethyl group is generally robust, it may be susceptible to photolytic degradation. The protocols and predicted degradation pathways presented herein provide a solid foundation for researchers to design and execute their own stability studies, ultimately leading to the development of safe and efficacious products.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of TGA, a detailed experimental protocol, and guidance on data interpretation. By explaining the causality behind experimental choices and grounding the analysis in established scientific principles, this guide serves as a practical resource for characterizing the thermal stability and decomposition profile of this and similar fluorinated heterocyclic compounds.

Introduction to this compound and the Role of Thermal Analysis

This compound (CAS No. 241164-09-0) is a substituted pyrimidine derivative with the molecular formula C₆H₄ClF₃N₂.[1][2] The presence of a trifluoromethyl group, a chloro substituent, and a methyl group on the pyrimidine ring makes it a versatile building block in medicinal chemistry and agrochemical synthesis.[1][3] The trifluoromethyl group, in particular, can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[3][4]

Given its application in the development of new chemical entities, a thorough understanding of its physicochemical properties is paramount. Thermal analysis, and specifically thermogravimetric analysis (TGA), is a critical technique for assessing the thermal stability of such compounds. TGA provides crucial data on decomposition temperatures, the presence of volatiles, and the overall thermal behavior, which is essential for determining safe processing temperatures, storage conditions, and shelf-life.[5][6]

Fundamentals of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[7] The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. This plot, known as a TGA curve, provides quantitative information on any process that involves a mass change, such as decomposition, dehydration, or oxidation.[6]

The first derivative of the TGA curve, known as the derivative thermogravimetric (DTG) curve, plots the rate of mass change against temperature. The DTG curve is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum, which correspond to the peaks on the curve.

Experimental Protocol for TGA of this compound

The following protocol outlines a standard method for conducting TGA on this compound. The choices of experimental parameters are justified to ensure data integrity and reproducibility.

3.1. Instrumentation and Sample Preparation

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pan: Platinum or alumina crucible.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in the sample pan. A smaller sample size minimizes thermal gradients within the sample.

3.2. TGA Experimental Parameters

A table summarizing the key experimental parameters is provided below for clarity.

ParameterRecommended ValueJustification
Temperature Range Ambient to 600 °CThis range is typically sufficient to observe the complete decomposition of most organic molecules.
Heating Rate 10 °C/minA heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experimental time.[8]
Purge Gas Nitrogen (Inert)An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.[8]
Flow Rate 50-100 mL/minA consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample area.

3.3. Experimental Workflow

The following diagram illustrates the logical flow of the TGA experiment.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start instrument_cal Instrument Calibration start->instrument_cal sample_prep Sample Preparation & Weighing instrument_cal->sample_prep load_sample Load Sample into TGA sample_prep->load_sample set_params Set Experimental Parameters (Temp Range, Heating Rate, Atmosphere) load_sample->set_params run_analysis Run TGA Experiment set_params->run_analysis collect_data Collect Mass vs. Temperature Data run_analysis->collect_data generate_curves Generate TGA and DTG Curves collect_data->generate_curves analyze_curves Analyze Curves for Key Events (Onset T, Peak T, Mass Loss %) generate_curves->analyze_curves end End analyze_curves->end

Caption: A flowchart of the TGA experimental workflow.

Data Analysis and Interpretation

The TGA and DTG curves provide a wealth of information about the thermal behavior of this compound.

  • TGA Curve: The TGA curve will show a stable baseline at 100% mass until the onset of decomposition. At the decomposition temperature, a sharp drop in mass will be observed. The temperature at which this mass loss begins is the onset temperature of decomposition (Tonset), a key indicator of thermal stability. The percentage of mass lost during each decomposition step can be quantified.

  • DTG Curve: The DTG curve will show peaks corresponding to the maximum rates of mass loss. The temperature at the apex of each peak (Tpeak) indicates the point of most rapid decomposition for that particular step. Multiple peaks suggest a multi-step decomposition process.

Expected Thermal Decomposition Profile and Mechanistic Insights

The thermal decomposition of halogenated pyrimidines often proceeds through the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule.[9] The trifluoromethyl group is generally thermally stable. Therefore, it is plausible that the initial decomposition step involves the loss of the chlorine atom. Subsequent fragmentation of the pyrimidine ring would follow at higher temperatures.

The decomposition is likely to be a multi-step process, which would be visualized as distinct steps in the TGA curve and multiple peaks in the DTG curve. The final residual mass at the end of the experiment in an inert atmosphere is expected to be low, indicating complete decomposition into volatile products.

The following diagram illustrates a hypothetical decomposition pathway.

Decomposition_Pathway compound This compound C₆H₄ClF₃N₂ step1 Initial Decomposition Loss of Chlorine compound->step1 ΔT (Heat) intermediate Unstable Intermediate Radical step1->intermediate step2 Ring Fragmentation Loss of CF₃, CH₃, and N₂ intermediate->step2 Further Heating products Volatile Products step2->products

Caption: A proposed thermal decomposition pathway.

Applications in Pharmaceutical and Agrochemical Development

The TGA data for this compound is highly valuable in a drug and agrochemical development context:

  • Thermal Stability Assessment: TGA is a direct measure of the thermal stability of a compound.[10] This information is crucial for establishing safe handling and processing temperatures during synthesis and formulation.

  • Compatibility Studies: TGA can be used to assess the thermal compatibility of the active pharmaceutical ingredient (API) with various excipients, which is a critical step in formulation development.[5]

  • Purity and Composition Analysis: TGA can help determine the presence of residual solvents or moisture in a sample.[11]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. A well-designed TGA experiment provides critical data on thermal stability and decomposition behavior, which is essential for its safe handling, processing, and formulation in pharmaceutical and agrochemical applications. This guide has provided a comprehensive framework for conducting and interpreting TGA of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines in Modern Chemistry

The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry and materials science, found in a multitude of biologically active compounds and functional materials.[1][2] Its derivatization via cross-coupling reactions is therefore a critical process in the rapid exploration of chemical space for drug discovery and the development of novel molecular architectures.[3][4] Among the various pyrimidine building blocks, 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable substrate.

The presence of a trifluoromethyl (-CF3) group imparts unique properties to the molecule, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] Furthermore, the electron-withdrawing nature of the -CF3 group activates the C2-chloro position, making it an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This heightened reactivity allows for the efficient formation of C-C bonds even with a typically less reactive chloro leaving group.[6]

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. We will delve into the mechanistic underpinnings, optimization of reaction parameters, and step-by-step procedures to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide. The catalytic cycle, typically involving a Palladium(0) species, proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step. The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, facilitates this step, forming a Pd(II) intermediate.[7]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron compound by a base (e.g., K₂CO₃, Na₂CO₃), which forms a more nucleophilic boronate species.[8] The base exchanges with the chloride on the Pd(II) complex, and subsequently, the aryl/heteroaryl group from the boronate replaces the base's anion on the palladium.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The stability and steric properties of the phosphine ligands on the palladium catalyst are crucial for promoting this final, bond-forming step.[8]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_intermediate R¹-Pd(II)Ln-Cl pd0->pd2_intermediate pd2_base R¹-Pd(II)Ln-OR' pd2_intermediate->pd2_base Base Exchange pd2_trans R¹-Pd(II)Ln-R² pd2_base->pd2_trans Transmetalation pd2_trans->pd0 product Coupled Product (R¹-R²) pd2_trans->product Reductive Elimination pyrimidine 2-Chloro-4-methyl- 6-(trifluoromethyl)pyrimidine (R¹-Cl) pyrimidine->pd2_intermediate Oxidative Addition boronic_acid Ar-B(OH)₂ (R²-B(OH)₂) boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis has emerged as a highly efficient method for Suzuki couplings, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced reproducibility over conventional heating.[3][4][9] The following protocol is optimized for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Rationale for Reagent Selection
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that has shown high efficacy for the coupling of chloro-pyrimidines, particularly in microwave-assisted reactions.[3][4] While other catalysts with more specialized, bulky phosphine ligands can be effective, Pd(PPh₃)₄ provides an excellent balance of reactivity and cost for this activated substrate.[10]

  • Base (K₂CO₃): Potassium carbonate is an effective and moderately strong inorganic base sufficient to promote the formation of the active boronate species without causing degradation of sensitive functional groups.[3][4]

  • Solvent (1,4-Dioxane/H₂O): A biphasic solvent system of 1,4-dioxane and water (typically 2:1 to 4:1 v/v) is optimal.[3][4] Dioxane effectively solubilizes the organic substrates and the catalyst, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Materials and Equipment
  • This compound

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesis reactor

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (0.5-0.6 mmol, 1.0-1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%). Note: Catalyst loading can be optimized and may range from 0.5 to 5 mol%. For many activated substrates, lower loadings are sufficient.[3][4]

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water to the vial.

  • Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15-30 minutes with stirring. Note: Reaction progress should be monitored by TLC or LC-MS.[3][4]

  • Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Experimental Workflow Visualization

Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition - Pyrimidine Halide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) B 2. Solvent Addition - Degassed Dioxane/H₂O A->B C 3. Inert Atmosphere - Seal and Purge (Ar/N₂) B->C D 4. Microwave Irradiation - 100°C, 15-30 min C->D E 5. Workup & Extraction - Cool, Dilute, Extract (EtOAc) D->E F 6. Washing & Drying - Wash (Brine), Dry (Na₂SO₄) E->F G 7. Purification - Concentrate & Column Chromatography F->G H Final Product G->H

Caption: General experimental workflow for microwave-assisted Suzuki coupling.

Data Presentation: Reaction Parameter Optimization

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical optimization results for the coupling of related chloro-pyrimidine substrates, providing a valuable guide for troubleshooting and further development.[3][4]

Catalyst (5 mol%)Representative Yield (%)
Pd(PPh₃)₄ ~80-95%
Pd(dppf)Cl₂~60-75%
Pd(OAc)₂~35-50%
PdCl₂(PPh₃)₂~40-55%
Table 1: Catalyst Screening. Conditions are based on model reactions with dichloropyrimidines and phenylboronic acid, demonstrating the superior performance of Pd(PPh₃)₄ under microwave conditions.[3][4]
Base (3.0 equiv)Representative Yield (%)
K₂CO₃ ~80-95%
Na₂CO₃~75-90%
Cs₂CO₃~85-98%
K₃PO₄~70-85%
Table 2: Base Screening. While Cs₂CO₃ can sometimes provide higher yields, K₂CO₃ offers a cost-effective and highly efficient alternative.
Solvent System (v/v)Representative Yield (%)
1,4-Dioxane / H₂O (2:1) ~80-95%
Toluene / H₂O (2:1)~60-75%
DMF / H₂O (2:1)~50-65%
THF / H₂O (2:1)~65-80%
Table 3: Solvent Screening. The combination of 1,4-dioxane and water consistently provides the best results for this class of substrates.[3][4]

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound is a robust and highly efficient transformation for the synthesis of a diverse array of substituted pyrimidines. The protocol detailed herein, utilizing microwave irradiation with a Pd(PPh₃)₄/K₂CO₃ system in a dioxane/water mixture, provides a reliable and rapid method for generating novel compounds. This approach is particularly valuable for professionals in drug discovery and medicinal chemistry, enabling the swift assembly of compound libraries for biological screening. The principles and data presented serve as a solid foundation for further exploration and application of this important chemical building block in the development of next-generation therapeutics and advanced materials.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Chemistry

The pyrimidine core is a "privileged structure" in medicinal chemistry and agrochemistry, forming the backbone of numerous therapeutic agents and crop protection products.[1][2] Its unique electronic properties and synthetic accessibility make it a cornerstone for the development of novel bioactive molecules.[3] Within this important class of heterocycles, 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block. The strategic placement of a chlorine atom at the 2-position, an electron-donating methyl group at the 4-position, and a strongly electron-withdrawing trifluoromethyl group at the 6-position creates a highly activated system for nucleophilic aromatic substitution (SNAr), enabling the facile and regioselective introduction of a wide array of functional groups.

This document serves as a comprehensive technical guide to understanding and utilizing this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its reaction with various nucleophiles, and showcase its application in the synthesis of compounds with significant biological activity.

Mechanistic Insights: The SNAr Reaction on an Activated Pyrimidine Core

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is facilitated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the potent electron-withdrawing effect of the trifluoromethyl (-CF3) group.[4] The chlorine atom at the C2 position serves as an excellent leaving group.

The generally accepted SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks the electron-deficient carbon atom bonded to the chlorine (C2). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrimidine ring and is particularly well-stabilized by the ring nitrogens and the trifluoromethyl group.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The high reactivity of the C2 position is a result of the combined activating effects of the adjacent ring nitrogen and the para-positioned trifluoromethyl group, which stabilize the anionic intermediate.

Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Substrate & Nucleophile B Add Base & Solvent A->B C Heat/Stir B->C D Quench Reaction C->D Monitor by TLC/LC-MS E Aqueous Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds with protein kinase hinge regions makes it an ideal framework for the design of potent and selective kinase inhibitors.[1] Within this class of compounds, 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine emerges as a highly versatile and valuable building block for the synthesis of novel kinase inhibitors.

This trifluoromethylated pyrimidine derivative offers medicinal chemists a unique combination of chemical handles for molecular elaboration. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final drug candidate.[3][4] The methyl group provides a point for steric modification and can influence solubility and pharmacokinetic properties. Crucially, the chlorine atom at the 2-position is a prime site for functionalization through various modern cross-coupling and substitution reactions. The electron-deficient nature of the pyrimidine ring, further amplified by the electron-withdrawing trifluoromethyl group, activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr) and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors. We will provide detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), complete with explanations of the underlying chemical principles and experimental considerations.

Key Synthetic Transformations and Protocols

The reactivity of the 2-chloro position on the pyrimidine ring allows for the facile introduction of a diverse array of chemical moieties, which is fundamental to building extensive libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. The following sections detail the core synthetic strategies.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the 2-position of the pyrimidine core.[6] This is particularly valuable for accessing biaryl structures, a common motif in many kinase inhibitors.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[7] For electron-deficient heteroaryl chlorides like our substrate, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is essential. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family, are known to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[8] The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture often enhances the reaction rate.

Generalized Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methyl-6-(trifluoromethyl)pyrimidine.

Data Presentation: Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100Good to Excellent[1]
Pd₂(dba)₃XPhosK₃PO₄Toluene90-110Good to Excellent[9]
Pd(OAc)₂SPhosCs₂CO₃THF80Good to Excellent[9]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - Pyrimidine - Boronic Acid - Base Inert Inert Atmosphere (N2 or Ar Purge) Start->Inert Solvent Add Solvent & Catalyst Inert->Solvent Heat Heat & Stir (80-100 °C, 4-12h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArCl L_n(Ar)Pd(II)-Cl Pd0->PdII_ArCl Ar-Cl OxAdd Oxidative Addition (Ar-Cl) PdII_Amine [L_n(Ar)Pd(II)-NHR'R'']^+Cl^- PdII_ArCl->PdII_Amine + HNR'R'' - L Ligand_Exchange Ligand Exchange (HNR'R'') PdII_Amido L_n(Ar)Pd(II)-NR'R'' PdII_Amine->PdII_Amido + Base - Base-H^+Cl^- Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product Reductive_Elimination Reductive Elimination SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidine 2-Chloro-4-methyl-6- (trifluoromethyl)pyrimidine Meisenheimer Meisenheimer Complex (Anionic σ-complex) Pyrimidine->Meisenheimer + Nu-H Nucleophile Amine Nucleophile (Nu-H) Nucleophile->Meisenheimer Product 2-Amino-4-methyl-6- (trifluoromethyl)pyrimidine Meisenheimer->Product - H+ Leaving_Group Chloride Ion (Cl-) Meisenheimer->Leaving_Group - Cl-

References

Application Notes & Protocols: Strategic Synthesis of Biologically Active Scaffolds from 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, leading to a multitude of FDA-approved therapeutics for a wide range of diseases, including cancer, viral infections, and bacterial infections.[3][4][5][6] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, acting as kinase inhibitors, anti-inflammatory agents, antifungals, and more.[1][7][8]

This guide focuses on the synthetic utility of a highly versatile and reactive building block: 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine . The strategic placement of its substituents makes it an ideal starting material for generating diverse libraries of potential drug candidates.

  • 2-Chloro Group: An excellent leaving group, activating the C2 position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • 6-(Trifluoromethyl) Group: A potent electron-withdrawing group that significantly increases the electrophilicity of the pyrimidine ring, thereby enhancing its reactivity towards nucleophiles and facilitating oxidative addition in cross-coupling cycles. Its presence can also improve metabolic stability and cell permeability in the final compounds.

  • 4-Methyl Group: Provides a site for steric differentiation and can influence the binding orientation of the molecule within a biological target.

This document provides an in-depth exploration of the key synthetic transformations possible with this substrate, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is governed by the electron-deficient nature of the pyrimidine ring, which is further amplified by the trifluoromethyl group. This electronic arrangement makes the C2 position, flanked by two nitrogen atoms, highly susceptible to attack.

Two primary pathways for functionalization are dominant:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by a nucleophile. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The high electrophilicity of the ring facilitates this pathway, often allowing reactions to proceed under relatively mild conditions.[9]

  • Palladium-Catalyzed Cross-Coupling: A powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring makes even the C-Cl bond reactive enough for oxidative addition to a Pd(0) center, the crucial first step in the catalytic cycle.[10]

The following sections detail the practical application of these pathways.

Synthetic Pathways from a Central Precursor

The diagram below illustrates the primary synthetic routes to transform the starting material into diverse, biologically relevant scaffolds.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-H, Base suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂, Pd Cat. buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd Cat. sonogashira Sonogashira Coupling start->sonogashira R-C≡CH, Pd/Cu Cat. prod_snar 2-Amino/Alkoxy/Thio- Derivatives snar->prod_snar prod_suzuki 2-Aryl/Heteroaryl- Derivatives suzuki->prod_suzuki prod_buchwald 2-Amino- Derivatives buchwald->prod_buchwald prod_sonogashira 2-Alkynyl- Derivatives sonogashira->prod_sonogashira G pd0 Pd(0)Ln pdiia R¹-Pd(II)Ln-X pd0->pdiia Oxidative Addition (R¹-X) in2 pdiib R¹-Pd(II)Ln-R² pdiia->pdiib Transmetalation (M-R²) pdiib->pd0 product R¹-R² pdiib->product Reductive Elimination in1

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0), a key heterocyclic intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The strategic incorporation of chloro, methyl, and trifluoromethyl groups onto the pyrimidine scaffold necessitates a multi-faceted analytical approach to confirm identity, quantify purity, and assess stability. This guide is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical justifications and practical, step-by-step protocols for chromatographic and spectroscopic techniques, as well as forced degradation studies.

Introduction and Physicochemical Profile

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active molecules, and the presence of a trifluoromethyl (-CF₃) group often enhances metabolic stability and biological efficacy.[2] Rigorous analytical characterization is paramount to ensure the quality and consistency of this intermediate, which directly impacts the safety and effectiveness of the final active pharmaceutical ingredient (API) or agrochemical product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 241164-09-0[3][4]
Molecular Formula C₆H₄ClF₃N₂[1]
Molecular Weight 196.56 g/mol [1]
Appearance Varies (typically liquid or low-melting solid)Inferred
Purity Typically ≥97%[1]
Storage 2-8°C, under inert gas[1]

Integrated Analytical Workflow

A robust characterization of the target compound relies on the synergistic use of multiple analytical techniques. Orthogonal methods (i.e., methods based on different principles) provide a high degree of confidence in the final results. The general workflow involves using spectroscopic methods for structural confirmation and chromatographic methods for separation and quantification.

Analytical_Workflow cluster_Sample Sample Batch cluster_Spectroscopy Structural Elucidation & Confirmation cluster_Chromatography Separation & Quantification cluster_Stability Stability Assessment Sample 2-Chloro-4-methyl-6- (trifluoromethyl)pyrimidine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Identity MS Mass Spectrometry (GC-MS / LC-MS) Sample->MS Identity FTIR FTIR Spectroscopy Sample->FTIR Identity HPLC RP-HPLC (UV) Purity & Assay Sample->HPLC Purity GC GC-FID/MS Residual Solvents & Volatile Impurities Sample->GC Purity Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Deg Stress Report Certificate of Analysis (Identity, Purity, Assay, Stability Profile) NMR->Report MS->Report FTIR->Report HPLC->Report GC->Report Forced_Deg->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of chemical substances by separating the main component from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method for purity and assay determination of non-volatile and thermally stable pyrimidine derivatives.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Expertise & Causality:

  • Column Choice: A C18 column is selected due to the moderate hydrophobicity of the molecule, providing good retention and separation from more polar or non-polar impurities.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities. A buffer (e.g., acetate or formate) is recommended to control the pH and ensure reproducible retention times, especially for ionizable impurities.[6]

  • Detection: UV detection is ideal as the pyrimidine ring contains a chromophore that absorbs UV light, typically in the range of 254-270 nm.[7]

Protocol 1: RP-HPLC Method for Purity Determination

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 acetonitrile:water mixture.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.

  • Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and calculate the purity of the sample using the area percent method. The assay can be determined by comparing the peak area of the sample to that of the reference standard.

Table 2: Recommended HPLC Operating Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (1:1 v/v)
Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile compounds and is particularly useful for identifying residual solvents or volatile impurities. Given that similar chlorinated pyrimidines have boiling points amenable to GC analysis, this method is highly relevant.

Expertise & Causality:

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), offers good selectivity for a wide range of organic molecules.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification of unknown impurities, a Mass Spectrometer (MS) detector is superior.[8]

Protocol 2: GC Method for Volatile Impurity Profiling

  • System Preparation: Condition the GC column according to the manufacturer's instructions and set the required gas flows and temperatures.

  • Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve it in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Analysis: Run the temperature program and record the chromatogram. Identify peaks by comparing retention times with known standards or by using a GC-MS library.

Table 3: Recommended GC Operating Conditions

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID or MS
Detector Temp. 300 °C (FID) or 280 °C (MS Transfer Line)

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR: Will confirm the presence of the methyl group and the aromatic proton on the pyrimidine ring. The methyl group should appear as a singlet, and the aromatic proton as a singlet.

  • ¹⁹F NMR: Crucial for confirming the -CF₃ group. It is expected to show a single, sharp resonance, as there are no adjacent fluorine or hydrogen atoms to cause splitting.[9] The chemical shift is highly characteristic of the electronic environment.[10]

  • ¹³C NMR: Will show six distinct carbon signals corresponding to the six carbon atoms in the molecule (one methyl, four aromatic, and one trifluoromethyl carbon). The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Table 4: Predicted NMR Spectral Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~ 7.2 - 7.5Singlet (s)Pyrimidine C5-H
~ 2.5 - 2.7Singlet (s)-CH₃
¹⁹F ~ -60 to -70Singlet (s)-CF₃
¹³C ~ 160 - 170Singlet (s)C2-Cl, C4-CH₃, C6-CF₃
~ 120 - 140Quartet (q)-CF₃
~ 115 - 125Singlet (s)C5
~ 20 - 25Singlet (s)-CH₃

Note: Predicted shifts are based on data for analogous trifluoromethyl and methyl-substituted pyrimidines and are for illustrative purposes. Actual values must be determined experimentally.[11][12]

Mass Spectrometry (MS)

MS provides the molecular weight and valuable structural information from fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.

Expected Fragmentation:

  • Molecular Ion (M⁺): The primary evidence for the compound's identity. It will appear as a cluster of peaks due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z will be ~196 for ³⁵Cl and ~198 for ³⁷Cl.

  • Key Fragments: Common fragmentation pathways for such molecules may include the loss of a chlorine radical (M-Cl), the trifluoromethyl radical (M-CF₃), or other neutral losses.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[14][15]

Table 5: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050-3150C-H StretchAromatic (Pyrimidine ring)
~ 2850-2950C-H StretchAliphatic (-CH₃)
~ 1550-1600C=N / C=C StretchPyrimidine ring
~ 1100-1350C-F Stretch (strong)Trifluoromethyl (-CF₃)
~ 700-800C-Cl StretchChloro group

Note: These are typical ranges for the specified functional groups in similar heterocyclic compounds.[16]

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[17] These studies expose the compound to stress conditions more severe than those used in accelerated stability testing.[18] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[19]

Forced_Degradation cluster_Input Input cluster_Conditions Stress Conditions (ICH Q1A) cluster_Analysis Analysis cluster_Output Output API API Sample (1 mg/mL solution) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, RT API->Base Oxidative Oxidation 3% H₂O₂, RT API->Oxidative Thermal Thermal 80°C, Solid State API->Thermal Photo Photolytic ICH Light Box API->Photo HPLC_Analysis Analyze by Stability- Indicating HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Results Degradation Profile Peak Purity Assessment Mass Balance HPLC_Analysis->Results

Caption: Logical flow of a forced degradation study.

Protocol 3: General Procedure for Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Prepare a sample for analysis as described in the HPLC protocol.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1). Assess peak purity using a photodiode array (PDA) detector and identify major degradants using LC-MS.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and methodologies outlined in this application note provide a robust framework for confirming the identity, determining the purity and assay, and assessing the stability of this important chemical intermediate. Adherence to these multi-faceted analytical strategies ensures high-quality material for use in research and development, ultimately contributing to the production of safe and effective end-products.

References

Application Notes and Protocols for the Analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final products. This document provides detailed analytical protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures for this compound.

The methodologies presented herein are grounded in established chromatographic principles and are supported by references to authoritative guidelines on method validation, ensuring scientific integrity and trustworthiness.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Structure Chemical Structure of this compound[5]
CAS Number 241164-09-0[4][6]
Molecular Formula C₆H₄ClF₃N₂[6]
Molecular Weight 196.56 g/mol [6][7]
Physical Form Likely a liquid or low-melting solid at room temperature.Inferred from related compounds[2][8]
Boiling Point Not available for this specific isomer. A related isomer, 2-Chloro-4-(trifluoromethyl)pyrimidine, has a boiling point of 60 °C at 10 mmHg, suggesting volatility.[2][8]
Solubility Expected to be soluble in organic solvents such as methanol and acetonitrile, with limited solubility in water.General solubility of similar compounds[9][10]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a widely used and robust technique for the analysis of pyrimidine derivatives. The method described below is a starting point for the quantitative analysis of this compound.

Causality of Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar analyte.[9] The end-capped column minimizes peak tailing that can occur due to interactions between basic analytes and residual silanol groups on the silica support.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography.[9] Acetonitrile is a good solvent for the analyte and has a low UV cutoff, making it suitable for UV detection. The addition of a small amount of acid, such as formic acid, helps to ensure consistent peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

3. Chromatographic Conditions

ParameterRecommended ConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BA gradient is used to ensure elution of the analyte and any potential impurities with good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on analyte concentration and sensitivity.
Detection DAD, 220-300 nm (Quantify at λmax)To determine the optimal wavelength for quantification.

4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1) Guidelines)

For use in regulated environments, the method should be validated according to ICH guidelines.[2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS is an excellent confirmatory and quantitative tool.

Causality of Experimental Choices
  • Injection Mode: Splitless injection is recommended for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overload.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. This type of column provides good separation for a wide range of compounds.

  • Temperature Program: A temperature program is essential to ensure the elution of the analyte with a good peak shape and to separate it from any potential impurities. The program starts at a relatively low temperature to trap the analyte at the head of the column and then ramps to a higher temperature to facilitate elution.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification. Full scan mode is used for initial method development to identify the characteristic ions of the analyte. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Experimental Protocol: GC-MS

1. Instrumentation and Columns

  • Gas chromatograph coupled to a mass spectrometer.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

2. Reagents and Standards

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Acetonitrile (GC grade).

  • This compound reference standard.

3. GC-MS Conditions

ParameterRecommended ConditionJustification
Injection Mode Splitless (or Split 20:1 for higher concentrations)To maximize sensitivity for trace analysis.
Injector Temperature 250 °CTo ensure complete vaporization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Oven Temperature Program Initial: 60 °C (hold for 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °CA general-purpose program to elute the analyte and clean the column.
Transfer Line Temperature 280 °CTo prevent condensation of the analyte.
Ion Source Temperature 230 °CA standard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for generating reproducible mass spectra.
Mass Scan Range m/z 40-400To capture the molecular ion and characteristic fragment ions.
Acquisition Mode Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification)Full scan for method development, SIM for higher sensitivity in routine analysis.

4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a GC-grade solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the chosen solvent to cover the desired concentration range.

  • Sample Preparation: Dilute the sample with a suitable solvent to a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.[8]

Expected Mass Fragmentation

Visualization of Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weighing B Dissolution (Acetonitrile) A->B C Dilution B->C D Filtration (0.45 µm) C->D E Autosampler D->E Injection F C18 Column E->F G DAD Detector F->G H Chromatogram G->H Data Acquisition I Quantification H->I GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis A_gc Weighing B_gc Dissolution (Methanol/ACN) A_gc->B_gc C_gc Dilution B_gc->C_gc D_gc Injector C_gc->D_gc Injection E_gc GC Column D_gc->E_gc F_gc Mass Spectrometer E_gc->F_gc G_gc Total Ion Chromatogram F_gc->G_gc Data Acquisition H_gc Mass Spectrum G_gc->H_gc I_gc Quantification H_gc->I_gc

References

The Strategic Utility of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[1] When functionalized with a trifluoromethyl (-CF3) group, the resulting scaffold gains enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] The trifluoromethyl group's strong electron-withdrawing nature also modulates the pKa of nearby functionalities, influencing the molecule's overall pharmacokinetic and pharmacodynamic profile. This strategic incorporation of fluorine has led to the development of a wide array of successful drugs.[3]

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block for drug discovery. This trifunctional scaffold offers three distinct points for chemical modification: the reactive chlorine atom at the 2-position, the methyl group at the 4-position, and the trifluoromethyl group at the 6-position. The chlorine atom is the primary site for derivatization, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a diverse range of substituents. This versatility makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in medicinal chemistry. We will delve into the causality behind experimental choices for key transformations and provide detailed, field-proven protocols for its application in the synthesis of medicinally relevant scaffolds.

Core Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing trifluoromethyl group. This renders the carbon atom attached to the chlorine highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for functionalizing this building block. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is further stabilized by the trifluoromethyl group. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The choice of base and solvent is critical for the success of SNAr reactions. A non-nucleophilic base is typically employed to deprotonate the nucleophile or to scavenge the HCl generated during the reaction, without competing with the primary nucleophile. The solvent should be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Amines (SNAr)

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine to generate 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine derivatives, which are common scaffolds in kinase inhibitors.[4][5][6]

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_products Product cluster_reagents Reagents Reactant1 This compound Product 2-(R1R2N)-4-methyl-6-(trifluoromethyl)pyrimidine Reactant1->Product S N Ar Reactant2 R1R2NH (Amine) Reactant2->Product Base Base (e.g., DIPEA, K2CO3) Base->Product Solvent Solvent (e.g., DMF, NMP) Solvent->Product

Caption: General workflow for SNAr with amines.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound16098-07-8196.561.01.0
Amine (e.g., Aniline)62-53-393.131.21.2
Diisopropylethylamine (DIPEA)7087-68-5129.242.02.0
N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a stirred solution of the desired amine (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add diisopropylethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine derivative.

Causality Behind Experimental Choices:

  • Excess Amine and Base: Using a slight excess of the amine ensures the complete consumption of the starting pyrimidine. The base (DIPEA) is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[7]

  • Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction rate.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8] This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product cluster_reagents Reagents Reactant1 This compound Product 2-Aryl-4-methyl-6-(trifluoromethyl)pyrimidine Reactant1->Product Suzuki Coupling Reactant2 Ar-B(OH)2 (Arylboronic Acid) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Na2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound16098-07-8196.561.01.0
Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid)5720-07-0151.961.51.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methyl-6-(trifluoromethyl)pyrimidine.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[9]

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a suitable and widely used base for this purpose.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It offers an alternative to the SNAr reaction, particularly for less nucleophilic amines or when milder reaction conditions are required.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product cluster_reagents Reagents Reactant1 This compound Product 2-(R1R2N)-4-methyl-6-(trifluoromethyl)pyrimidine Reactant1->Product Buchwald-Hartwig Reactant2 R1R2NH (Amine) Reactant2->Product Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound16098-07-8196.561.01.0
Amine (e.g., Morpholine)110-91-887.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
XPhos564483-18-7476.650.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.14--

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the strategic and efficient synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols provided herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer reliable and reproducible methods for the derivatization of this important scaffold. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively leverage the unique properties of this building block to accelerate the discovery and development of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. The unique electronic properties of this substrate—an electron-deficient pyrimidine ring bearing a trifluoromethyl group—present specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.

I. Understanding the Substrate: Key Challenges

This compound is a challenging substrate for Suzuki coupling reactions due to a combination of factors:

  • Electron-Deficient Heteroaryl Chloride: While the electron-deficient nature of the pyrimidine ring can facilitate oxidative addition, the C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds.[1][2] This often necessitates the use of more active catalyst systems.

  • Potential for Side Reactions: The presence of the trifluoromethyl group can influence the electronic environment of the pyrimidine ring, potentially leading to side reactions such as protodeboronation of the boronic acid coupling partner.[2]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3]

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion is a common issue and can often be resolved by systematically evaluating the following parameters:

  • Catalyst and Ligand System: For an electron-deficient heteroaryl chloride like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[4][5] Consider switching to a more robust catalyst system. Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination, which is crucial for activating C-Cl bonds.[6][7]

    • Recommended Catalyst Systems:

      • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling heteroaryl chlorides.[6][8][9]

      • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type catalysts or in-situ generated NHC ligands can also be very effective.[1][10]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][11] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves proper degassing of the solvent and purging of the reaction vessel.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.[12] An optimal temperature, typically between 80-120 °C, should be determined empirically.

  • Reagent Quality: Ensure all reagents, particularly the boronic acid, catalyst, and base, are of high purity and have been stored correctly. Phosphine ligands are susceptible to oxidation.[2]

Q2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[1] Here are several strategies to mitigate it:

  • Rigorous Degassing: As mentioned above, the exclusion of oxygen is critical. Use freeze-pump-thaw cycles for degassing the solvent for best results.

  • Choice of Base and Solvent: The base plays a crucial role in the transmetalation step.[13][14][15] For sensitive boronic acids, a weaker base or a base with lower solubility might be beneficial to control the concentration of the active boronate species. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water.[1][12][16] The water is essential for the activity of many inorganic bases.[16]

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are more stable than their corresponding boronic acids and can be used to suppress homocoupling.[2]

Q3: My desired product is formed, but it's accompanied by a significant amount of protodeboronation byproduct (the boronic acid is replaced by a hydrogen). What can I do to prevent this?

A3: Protodeboronation is a significant issue, especially with electron-deficient boronic acids.[2] The following adjustments can help:

  • Base Selection: Strong bases can promote protodeboronation. Consider using a milder base like K₂CO₃ or Cs₂CO₃.[17] In some cases, fluoride bases like KF can be effective.[14]

  • Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, in cases of severe protodeboronation, switching to anhydrous conditions with a suitable base may be beneficial.[2]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor protodeboronation.[2]

Q4: I am struggling with reproducibility between batches. What are the likely sources of this variability?

A4: Lack of reproducibility often points to subtle variations in reaction setup and reagent quality.

  • Inconsistent Inert Atmosphere: Ensure your procedure for establishing an inert atmosphere is consistent for every reaction.

  • Reagent Purity: The purity of the boronic acid, catalyst, and base can vary between batches. It is advisable to use reagents from a reliable source.

  • Solvent Quality: Use anhydrous and degassed solvents for every reaction. The water content in aqueous solvent mixtures should be precisely controlled.

III. Optimized Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid coupling partners.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To the reaction vessel, add this compound, the boronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture.

  • Seal the reaction vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent mixture to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[12][18]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (2:1 v/v), degassed[12][16]

  • Microwave reaction vial

  • Magnetic stir bar

Procedure:

  • To the microwave reaction vial, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes with stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are the same as in Protocol 1.

IV. Data Presentation: Optimizing Reaction Parameters

The following tables provide a framework for optimizing your reaction conditions. The values are illustrative and should be adapted based on your specific boronic acid partner.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012Low
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1004High
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene1106Moderate
PEPPSI-IPr (3)-K₂CO₃ (2)THF/H₂O808Moderate

Table 2: Base and Solvent Optimization

Catalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/SPhosK₃PO₄ (2)Dioxane/H₂O (4:1)1004High
Pd₂(dba)₃/SPhosK₂CO₃ (2)Dioxane/H₂O (4:1)1006Moderate
Pd₂(dba)₃/SPhosCs₂CO₃ (2)Dioxane/H₂O (4:1)1004High
Pd₂(dba)₃/SPhosK₃PO₄ (2)THF/H₂O (4:1)808Moderate
Pd₂(dba)₃/SPhosK₃PO₄ (2)Toluene/H₂O (10:1)1106Moderate

V. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[13][15][19]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)2 + Base) PdII_RX->Transmetalation PdII_R_R_prime R-Pd(II)Ln-R' Transmetalation->PdII_R_R_prime RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degassing, Purging) Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Inertness Suspect Check_Inert->Check_Reagents Atmosphere OK Optimize_Catalyst Optimize Catalyst System (e.g., Buchwald Ligands) Check_Reagents->Optimize_Catalyst Reagents OK Success High Yield of Desired Product Check_Reagents->Success Reagent Issue Identified Optimize_Base_Solvent Optimize Base and Solvent Optimize_Catalyst->Optimize_Base_Solvent Conversion Still Low Optimize_Catalyst->Success Improved Conversion Optimize_Temp_Time Optimize Temperature and Reaction Time Optimize_Base_Solvent->Optimize_Temp_Time Side Reactions Persist Optimize_Base_Solvent->Success Side Reactions Minimized Optimize_Temp_Time->Success Optimized

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

VI. References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem. --INVALID-LINK--

  • Merits of the Suzuki Coupling Reaction. BYJU'S. --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. --INVALID-LINK--

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. --INVALID-LINK--

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). --INVALID-LINK--

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. --INVALID-LINK--

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem. --INVALID-LINK--

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. --INVALID-LINK--

  • The Suzuki Reaction. Andrew G Myers Research Group. --INVALID-LINK--

  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. --INVALID-LINK--

  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. --INVALID-LINK--

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. --INVALID-LINK--

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. --INVALID-LINK--

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem. --INVALID-LINK--

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. --INVALID-LINK--

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Benchchem. --INVALID-LINK--

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. --INVALID-LINK--

  • Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. RSC Publishing. --INVALID-LINK--

  • Screening of different bases for Suzuki coupling a. ResearchGate. --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. --INVALID-LINK--

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. --INVALID-LINK--

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. --INVALID-LINK--

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. --INVALID-LINK--

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. --INVALID-LINK--

References

Identification and removal of byproducts in 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this important chemical intermediate.[1] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical reaction stages?

A1: The most prevalent and scalable synthesis typically follows a two-step process:

  • Cyclocondensation: The synthesis begins with the cyclocondensation of a β-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate, with an amidine source, often urea, in the presence of a base. This reaction forms the pyrimidine ring, yielding the intermediate 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine.[2][3] This intermediate is also known by its tautomeric form, 2-methyl-6-(trifluoromethyl)-4-pyrimidinol.

  • Chlorination: The hydroxyl group at the 2-position of the pyrimidine ring is then replaced with a chlorine atom. This is typically achieved by treating the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][4] Careful control of temperature and reaction time during this step is crucial to prevent the formation of over-chlorinated byproducts.

Q2: What is the most common and difficult-to-remove byproduct in this synthesis?

A2: The most frequently encountered byproduct is the unreacted starting material from the chlorination step, 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine . Due to its polarity and potential for hydrogen bonding, it can be challenging to separate from the final product. Another potential byproduct, though less common with controlled chlorination, is the isomeric 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine .[2]

Q3: Which analytical techniques are best suited for identifying the target compound and its byproducts?

A3: A multi-technique approach is recommended for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting byproducts. A reverse-phase C18 column with a gradient of water and acetonitrile is a good starting point for method development.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides molecular weight information, which is crucial for identifying byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying impurities. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR, which is particularly useful.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield After Chlorination

Possible Cause A: Incomplete Reaction The chlorination reaction may not have gone to completion, leaving a significant amount of the 2-hydroxy intermediate.

Solution:

  • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction progress by taking aliquots and analyzing them via TLC or LC-MS to determine the optimal endpoint.

  • Excess Chlorinating Agent: Ensure a sufficient molar excess of the chlorinating agent (e.g., POCl₃) is used. However, avoid a large excess to minimize the formation of other byproducts.

Possible Cause B: Product Degradation The trifluoromethyl group can make the pyrimidine ring susceptible to nucleophilic attack, and harsh reaction conditions can lead to degradation.[6]

Solution:

  • Optimize Conditions: Perform the reaction at the lowest effective temperature.

  • Controlled Addition: Add the chlorinating agent dropwise at a low temperature to manage the reaction exotherm.

Problem 2: Presence of 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine in the Final Product

Scenario: Your NMR and LC-MS data indicate a significant peak corresponding to the hydroxy intermediate (C₆H₅F₃N₂O, MW: 178.11).[7]

Root Cause Analysis: This is the most common impurity and arises from incomplete chlorination. Its higher polarity compared to the chlorinated product is the key to its removal.

Workflow for Identification and Removal of Hydroxy Byproduct

cluster_ID Identification cluster_Removal Removal Strategy cluster_Verification Purity Verification start Crude Product Analysis lcms LC-MS Analysis start->lcms nmr NMR (1H, 19F) Analysis start->nmr confirm Confirm Presence of Hydroxy Byproduct lcms->confirm nmr->confirm strategy Select Purification Method confirm->strategy Byproduct Detected chromatography Silica Gel Column Chromatography strategy->chromatography extraction Aqueous Base Wash (e.g., dilute NaHCO3) strategy->extraction recrystallization Recrystallization strategy->recrystallization verify Analyze Purified Fractions chromatography->verify extraction->verify recrystallization->verify pure_product Pure Product (>98%) verify->pure_product

Caption: Workflow for byproduct identification and removal.

Detailed Purification Protocols:

Method 1: Aqueous Base Wash

This method leverages the acidic proton of the hydroxy group on the pyrimidine ring.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2%) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the acidic hydroxy intermediate, forming a salt that is soluble in the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 times.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Method 2: Column Chromatography

This is a more rigorous method for achieving high purity.[8][9]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The less polar desired product, this compound, will elute first, while the more polar hydroxy byproduct will be retained longer on the column.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.

CompoundPolarityTypical Elution Profile (Hexane/EtOAc)
This compound LowElutes early (e.g., in 5-10% EtOAc)
2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidineHighElutes later (e.g., in 20-30% EtOAc)
Problem 3: Formation of Isomeric Byproducts

Scenario: Your analysis suggests the presence of an isomer, such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Root Cause Analysis: This can occur if the initial cyclocondensation reaction is not regioselective or if there is rearrangement under harsh chlorination conditions.

Solution:

  • Optimize Cyclocondensation: Ensure that the cyclocondensation reaction conditions (temperature, base, solvent) are optimized to favor the formation of the desired 4-methyl isomer.

  • Purification: Isomers can be very difficult to separate due to similar physical properties. High-resolution purification techniques are often necessary.

    • Preparative HPLC: This is the most effective method for separating close-eluting isomers.[10]

    • Fractional Recrystallization: If the product is a solid, carefully controlled fractional recrystallization from a suitable solvent system may be attempted, though this is often challenging.

References

Technical Support Center: A Scientist's Guide to Nucleophilic Aromatic Substitution on Trifluoromethylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving trifluoromethyl-substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these powerful reactions in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and optimize your experimental outcomes.

Introduction: The Power and Pitfalls of SNAr on Trifluoromethylpyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous bioactive molecules.[1] The introduction of a trifluoromethyl (-CF3) group onto the pyrimidine ring is a widely used strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The potent electron-withdrawing nature of the -CF3 group also significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), a crucial reaction for the diversification and functionalization of these heterocycles.[4]

However, the very features that make trifluoromethylpyrimidines attractive substrates for SNAr can also introduce unique challenges. Researchers often encounter issues with low yields, unexpected side products, and complex purification profiles. This guide aims to provide a systematic and mechanistically driven approach to troubleshooting these common problems, empowering you to confidently and efficiently execute your SNAr reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions encountered during SNAr reactions on trifluoromethylpyrimidines.

Q1: My SNAr reaction on a trifluoromethylpyrimidine is not proceeding or is giving very low yield. What are the first things I should check?

A1: Low or no conversion in SNAr reactions on these substrates typically points to a few key factors. Start by assessing the following:

  • Insufficient Activation: While the -CF3 group is a strong activator, its position relative to the leaving group is critical. For optimal reactivity, the -CF3 group should be ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance.[5][6]

  • Poor Leaving Group: The nature of the leaving group is paramount. The general order of reactivity for leaving groups in SNAr is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, which is often the rate-determining step.[5]

  • Nucleophile Reactivity: Ensure your nucleophile is sufficiently potent. If you are using a neutral nucleophile (e.g., an amine or alcohol), a base is typically required to generate the more reactive anionic form (e.g., an amide or alkoxide).

  • Reaction Conditions: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Also, the choice of solvent is crucial; polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.

Q2: I am observing a mixture of regioisomers in my reaction with a di-substituted trifluoromethylpyrimidine. How can I improve the regioselectivity?

A2: Regioselectivity in the SNAr of di-substituted pyrimidines is a common challenge and is governed by a combination of electronic and steric factors. For a typical 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position.[7][8] However, the presence of a trifluoromethyl group and other substituents can alter this preference.[9][10]

  • Electronic Effects: The position of the -CF3 group will strongly influence the electrophilicity of the different carbon centers. Quantum mechanics calculations can be a powerful tool to predict the most likely site of attack by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution.[7][11]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

  • Reaction Conditions: In some cases, the choice of solvent and the presence of additives like Lewis acids can influence the regiochemical outcome.[9]

Q3: I suspect I am getting side products. What are the most common side reactions to look out for?

A3: Besides the desired SNAr product, several side reactions can occur:

  • Di-substitution: If your substrate has multiple leaving groups, you may see products from the displacement of more than one leaving group, especially with an excess of a highly reactive nucleophile or at elevated temperatures.

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, the -CF3 group can be susceptible to hydrolysis to a carboxylic acid under harsh basic or acidic conditions, particularly when adjacent to activating groups.[12][13]

  • Ring Opening: Under very strong basic conditions, the pyrimidine ring itself can be susceptible to cleavage.[14]

  • Reaction with the Solvent: Protic solvents like alcohols can compete with your intended nucleophile, leading to the formation of ether byproducts.

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific experimental challenges.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frustrating outcomes in a synthesis campaign. A systematic approach to diagnosing the root cause is essential for a swift resolution.

Underlying Principles: The rate of an SNAr reaction is governed by the stability of the Meisenheimer intermediate. This intermediate is a resonance-stabilized carbanion formed upon the addition of the nucleophile to the aromatic ring.[6] The presence of strong electron-withdrawing groups, like the trifluoromethyl group, at positions ortho or para to the leaving group is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.[5]

Diagnostic Workflow:

digraph "Low_Yield_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Is the pyrimidine ring sufficiently activated?\n(-CF3 ortho/para to leaving group)"]; check_lg [label="Is the leaving group appropriate?\n(F > Cl > Br > I)"]; check_nucleophile [label="Is the nucleophile sufficiently reactive?\n(Consider pKa and steric bulk)"]; check_conditions [label="Are the reaction conditions optimal?\n(Solvent, Temperature, Base)"]; solution_activation [label="Consider a more activated substrate or a different synthetic route.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_lg [label="Switch to a substrate with a better leaving group (e.g., fluoro instead of chloro).", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_nucleophile [label="Use a stronger base to generate a more potent nucleophile or consider a less sterically hindered nucleophile.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_conditions [label="Optimize solvent (polar aprotic), increase temperature, and ensure appropriate base selection.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_activation; check_activation -> check_lg [label="Yes"]; check_activation -> solution_activation [label="No"]; check_lg -> check_nucleophile [label="Yes"]; check_lg -> solution_lg [label="No"]; check_nucleophile -> check_conditions [label="Yes"]; check_nucleophile -> solution_nucleophile [label="No"]; check_conditions -> success [label="Optimized"]; check_conditions -> solution_conditions [label="Sub-optimal"]; }

Caption: A workflow for diagnosing the cause of low yield in SNAr reactions.

Actionable Solutions & Protocols:

  • Enhancing Nucleophilicity: For alcohol and amine nucleophiles, the choice of base is critical. A base with a pKa significantly higher than that of the nucleophile is required for complete deprotonation.

Nucleophile TypeTypical pKa RangeSuitable Bases (Non-exhaustive)
Aliphatic Alcohols16-18NaH, KHMDS, NaOtBu
Phenols8-10K₂CO₃, Cs₂CO₃, DBU
Aliphatic Amines10-11Often used in excess as the base
Aromatic Amines4-5K₂CO₃, Cs₂CO₃, DIPEA
  • Solvent Selection: Polar aprotic solvents are generally the best choice for SNAr reactions.

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Dimethylformamide (DMF)37153Excellent dissolving power, but can decompose at high temperatures.
Dimethyl sulfoxide (DMSO)47189Highly polar, good for sluggish reactions, but can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)32202High boiling point, good for high-temperature reactions.
Acetonitrile (MeCN)3882Lower boiling point, can be useful for milder reactions.
  • Temperature Optimization: Many SNAr reactions require heating. A good starting point is 80 °C, with the temperature being incrementally increased to 120 °C or higher if the reaction is slow. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

Issue 2: Undesired Regioisomers

The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product. Understanding the factors that control regioselectivity is key to resolving this issue.

Underlying Principles: The regioselectivity of nucleophilic attack on a di-substituted pyrimidine is a delicate balance of several factors. The two ring nitrogens and the trifluoromethyl group create distinct electronic environments at the C2, C4, and C6 positions. Generally, the C4 and C6 positions are more electrophilic than the C2 position due to the combined electron-withdrawing effects of the ring nitrogens.[7][8] However, substituents at other positions can modulate this reactivity profile. For instance, an electron-donating group at C6 can make the C2 position more susceptible to attack.[7]

Diagnostic Workflow:

digraph "Regioselectivity_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="Formation of Regioisomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_electronics [label="Analyze electronic effects:\n- Position of -CF3\n- Other substituents\n- LUMO distribution (computational)"]; analyze_sterics [label="Evaluate steric hindrance:\n- Bulk of the nucleophile\n- Steric environment of substitution sites"]; modify_nucleophile [label="Modify the Nucleophile:\n- Use a more or less sterically demanding nucleophile"]; modify_conditions [label="Modify Reaction Conditions:\n- Change solvent\n- Add Lewis acid catalyst\n- Vary temperature"]; solution_nucleophile [label="Achieved desired regioselectivity through nucleophile modification.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_conditions [label="Achieved desired regioselectivity through condition optimization.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Single Regioisomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> analyze_electronics; analyze_electronics -> analyze_sterics; analyze_sterics -> modify_nucleophile; analyze_sterics -> modify_conditions; modify_nucleophile -> solution_nucleophile; modify_conditions -> solution_conditions; solution_nucleophile -> success; solution_conditions -> success; }

Caption: A workflow for troubleshooting regioselectivity issues in SNAr reactions.

Actionable Solutions & Protocols:

  • Leveraging Steric Hindrance: If you desire substitution at a less sterically hindered position, consider using a bulkier nucleophile. Conversely, a smaller nucleophile may be able to access a more sterically congested site.

  • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can alter the regioselectivity by coordinating to one of the pyrimidine nitrogens, thereby changing the electronic distribution in the ring.[9]

  • Sequential SNAr: If your substrate has two different leaving groups (e.g., a fluoro and a chloro group), you can often achieve selective mono-substitution by carefully controlling the reaction temperature and stoichiometry of the nucleophile, taking advantage of the higher reactivity of the fluoro group.

Protocol: Selective Mono-amination of 2,4-dichloro-5-trifluoromethylpyrimidine

This protocol is a general guideline and may require optimization for specific amines.

  • To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 equiv) in anhydrous acetonitrile (0.2 M), add the amine nucleophile (1.1 equiv) and diisopropylethylamine (DIPEA) (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For less reactive amines, gentle heating (e.g., to 50 °C) may be necessary.

  • Upon completion (typically when the starting material is consumed), concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-substituted product.

Issue 3: Side Product Formation, Including -CF₃ Group Instability

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be disheartening. Identifying and mitigating these side products is crucial for a successful synthesis.

Underlying Principles:

  • Hydrolysis of the Trifluoromethyl Group: The carbon atom of the -CF3 group is highly electrophilic due to the three fluorine atoms. While the C-F bonds are strong, under certain conditions, particularly with strong nucleophiles like hydroxide or alkoxides at elevated temperatures, the -CF3 group can undergo nucleophilic attack, leading to a step-wise hydrolysis to a carboxylic acid.[12]

  • Di-substitution: In the presence of excess nucleophile and/or forcing conditions, a second SNAr reaction can occur if a second leaving group is present.

  • Solvolysis: If a protic solvent (e.g., ethanol) is used, it can act as a nucleophile, especially in the presence of a base, leading to the formation of an ether byproduct.[15]

Mitigation Strategies:

  • To Prevent -CF₃ Hydrolysis:

    • Use anhydrous conditions.

    • Avoid strong, hard nucleophiles like hydroxide if possible.

    • Use the mildest possible reaction conditions (temperature and base) that still afford a reasonable reaction rate.

  • To Prevent Di-substitution:

    • Use a stoichiometric amount of the nucleophile (typically 1.0-1.2 equivalents).

    • Maintain a lower reaction temperature.

    • If possible, use a substrate with only one leaving group.

  • To Prevent Solvolysis:

    • Use a polar aprotic solvent (DMF, DMSO, NMP, acetonitrile).

    • If a protic solvent must be used, consider using it in large excess so that it is the only nucleophile, or use a non-nucleophilic base.

Analytical Monitoring:

  • 19F NMR Spectroscopy: This is a powerful and often underutilized technique for monitoring reactions involving fluorinated compounds. The 19F chemical shift is highly sensitive to the electronic environment of the fluorine atoms.[16][17] You can easily distinguish the -CF3 signal of the starting material from that of the product. The appearance of new signals in the 19F NMR spectrum can also help identify side products.[18] For example, the formation of HF as a byproduct can be observed.[18]

Purification of Trifluoromethylated Pyrimidines

The unique properties of the trifluoromethyl group can also present challenges during purification. The high lipophilicity of many trifluoromethylated compounds can make them difficult to separate from non-polar impurities by standard silica gel chromatography.

Best Practices:

  • Column Chromatography:

    • Consider using a less polar solvent system than you might typically use for analogous non-fluorinated compounds.

    • In some cases, reversed-phase chromatography may be more effective for highly lipophilic compounds.

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvent systems.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification technique.

Conclusion

Nucleophilic aromatic substitution on trifluoromethylpyrimidines is a versatile and powerful tool for the synthesis of a wide range of functionalized heterocycles. While the unique electronic properties of these substrates can introduce challenges, a systematic and mechanistically informed approach to troubleshooting can overcome these obstacles. By carefully considering the activation of the pyrimidine ring, the nature of the nucleophile and leaving group, and the reaction conditions, researchers can optimize their SNAr reactions to achieve high yields and purity. This guide provides a foundation for understanding and addressing the common issues encountered in this important area of synthetic chemistry.

References

Technical Support Center: Regioselectivity in Reactions of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the regioselectivity of your reactions.

Understanding the Reactivity of the Core Scaffold

This compound presents a unique reactivity profile governed by the electronic and steric influences of its substituents. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions on the ring are activated towards nucleophilic attack, generally in the order of C4(6) > C2 >> C5.[1] However, the substituents on your specific molecule—a methyl group at C4 and a potent electron-withdrawing trifluoromethyl (CF3) group at C6—introduce complexity.[2][3]

The CF3 group significantly increases the electrophilicity of the pyrimidine ring, enhancing its reactivity towards nucleophiles.[2] Conversely, the methyl group at C4 introduces steric hindrance and has a mild electron-donating effect. These competing factors can lead to challenges in achieving desired regioselectivity, particularly in reactions targeting the C2 position.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: In a nucleophilic aromatic substitution (SNAr) reaction, will the incoming nucleophile preferentially substitute at the C2 or C4 position?

In SNAr reactions with 2,4-dichloropyrimidines, substitution generally favors the C4 position.[1][4] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized over both ring nitrogens.[5] In your molecule, the strongly electron-withdrawing CF3 group at C6 will further activate the C2 and C4 positions towards nucleophilic attack. While the inherent preference is for C4, the specific outcome will be highly dependent on the reaction conditions and the nature of the nucleophile.[1]

Q2: How do the methyl and trifluoromethyl groups influence regioselectivity in SNAr reactions?

The trifluoromethyl (CF3) group at C6 is a powerful electron-withdrawing group, which increases the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles.[2] This effect is felt at both the C2 and C4 positions. The methyl group at C4 has a dual role: it is weakly electron-donating, which can slightly disfavor nucleophilic attack at the adjacent C5 position, and it introduces steric bulk around the C4 position.[6] This steric hindrance can, in some cases, direct the nucleophile to the less hindered C2 position.

Q3: For a Suzuki-Miyaura cross-coupling, which position is more likely to react?

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C4 position of 2,4-dichloropyrimidines is generally more reactive.[7][8] This is often attributed to the electronic properties of the pyrimidine ring. However, the choice of catalyst, ligands, and reaction conditions can significantly influence the regioselectivity.[7][9] For your specific substrate, while the C2-Cl bond is activated, the reaction will likely favor the C4 position initially, but mixtures of mono- and di-substituted products are possible if the reaction is not carefully controlled.

Q4: Can I achieve selective amination at the C2 position using a Buchwald-Hartwig reaction?

Achieving selective C2 amination in the presence of a C4 substituent can be challenging but is possible. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] To favor the C2 position, you may need to employ specific ligands that can overcome the inherent preference for C4 reactivity. Sterically hindered ligands can sometimes favor reaction at the less hindered C2 position.[10] Additionally, the choice of base and solvent can play a crucial role in directing the regioselectivity.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues with regioselectivity.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction with an amine nucleophile is producing a mixture of C2 and C4 substituted isomers, and the separation is difficult.

Potential Causes & Solutions:

  • Nature of the Nucleophile:

    • Insight: The structure of the amine is critical.[1] Bulkier secondary amines may favor the less sterically hindered C2 position.

    • Actionable Advice: If C4 substitution is desired, consider using a less sterically demanding primary amine. Conversely, to enhance C2 selectivity, a bulkier secondary amine could be beneficial.

  • Reaction Conditions:

    • Insight: Temperature, solvent, and base can dramatically alter the isomeric ratio.[1]

    • Actionable Advice:

      • Temperature: Lowering the reaction temperature may increase selectivity by favoring the thermodynamically more stable product.

      • Solvent: The polarity of the solvent can influence the reaction. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).

      • Base: The choice of base can be critical. For aminations, using a strong, non-nucleophilic base like LiHMDS has been shown to favor C4 substitution in some systems.[1][11]

  • Palladium Catalysis for Aminations:

    • Insight: For certain pyrimidine systems, palladium-catalyzed amination can offer high regioselectivity.[1][11]

    • Actionable Advice: If traditional SNAr conditions fail, consider exploring a palladium-catalyzed approach, even for what might be considered a simple SNAr. A catalyst system like Pd(OAc)2 with a suitable phosphine ligand could alter the selectivity profile.

Experimental Protocol: Improving C4 Selectivity in Amination

  • Reagents & Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.1 equiv.) in anhydrous THF. Cool to -78 °C and add a strong base such as n-BuLi or LiHMDS (1.1 equiv.) dropwise to form the corresponding amide.

  • Reaction: Slowly add the pre-formed amide solution to the solution of the pyrimidine at -78 °C.

  • Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki-Miyaura reaction with an arylboronic acid is giving a mixture of C2 and C4 coupled products, along with some disubstituted product.

Potential Causes & Solutions:

  • Catalyst and Ligand Choice:

    • Insight: The palladium source and, more importantly, the phosphine ligand are critical for controlling regioselectivity.

    • Actionable Advice:

      • For selective C4 coupling, a common catalyst system is Pd(PPh3)4.[8]

      • To potentially favor C2 coupling, you might explore more sterically demanding ligands like XPhos or SPhos, although this is less common and would require empirical testing.

      • Bidentate ligands like DPPF can sometimes offer different selectivity profiles compared to monodentate ligands.[10]

  • Base and Solvent System:

    • Insight: The base and solvent system can influence the transmetalation and reductive elimination steps of the catalytic cycle, thereby affecting selectivity.

    • Actionable Advice:

      • Aqueous bases like Na2CO3 or K2CO3 are commonly used. The concentration of the aqueous solution can be a tunable parameter.

      • Solvent systems like toluene/water, dioxane/water, or DMF/water can be explored.[12] Microwave-assisted synthesis in a solvent like DMF can sometimes lead to cleaner and faster reactions.[7][8]

  • Reaction Time and Temperature:

    • Insight: Over-reaction can lead to the formation of disubstituted products.

    • Actionable Advice: Carefully monitor the reaction progress. If the desired mono-substituted product is forming and then being consumed, reduce the reaction time or temperature. Using a slightly sub-stoichiometric amount of the boronic acid (e.g., 0.95 equiv.) can also help to minimize disubstitution.

Data Summary: Reaction Conditions for Regioselective Suzuki Coupling

Target PositionCatalyst SystemBaseSolventTemperatureExpected Outcome
C4 Pd(PPh3)4 (0.5-5 mol%)K2CO3 or Na2CO3 (2-3 equiv.)Dioxane/H2O or DMF80-100 °CPredominantly C4-arylated product.[7][8]
C2 Requires significant optimizationCs2CO3 or K3PO4Toluene or THF100-120 °CPotentially enhanced C2 selectivity, but likely to be challenging.

Experimental Workflow: Troubleshooting Suzuki-Miyaura Regioselectivity

G start Start: Mixture of C2/C4 isomers in Suzuki Coupling ligand Screen Phosphine Ligands (e.g., PPh3, XPhos, SPhos) start->ligand base Vary the Base (e.g., K2CO3, Cs2CO3, K3PO4) ligand->base solvent Optimize Solvent System (e.g., Dioxane, Toluene, DMF) base->solvent temp Adjust Temperature and Time solvent->temp outcome Desired Regioselectivity Achieved? temp->outcome outcome->ligand No end Successful Protocol outcome->end Yes fail Re-evaluate Approach outcome:s->fail:n

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling.

Mechanistic Considerations for Regioselectivity

The regioselectivity in reactions of this compound is a delicate balance of electronic and steric effects. The following diagram illustrates the competing factors at play in a typical SNAr reaction.

G sub This compound c2_attack Attack at C2 Electronic Activation (CF3) Less Steric Hindrance sub->c2_attack Path A c4_attack Attack at C4 Electronic Activation (CF3) More Steric Hindrance (CH3) Inherent Preference sub->c4_attack Path B outcome Reaction Outcome c2_attack->outcome c4_attack->outcome nucleophile Nucleophile nucleophile->sub

Caption: Factors influencing regioselectivity in SNAr reactions.

By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly improve the regioselectivity of your transformations involving this compound.

References

Technical Support Center: Column Chromatography for Substituted Pyrimidine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyrimidines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to enhance the efficiency and success of your purification workflows.

Introduction: The Challenge of Purifying Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development. However, their purification can be a significant bottleneck. The inherent basicity of the nitrogen atoms in the pyrimidine ring often leads to challenging interactions with standard silica gel, resulting in poor peak shape, streaking, and sometimes, irreversible adsorption.[1][2] Furthermore, the diverse range of substituents encountered can drastically alter the polarity and solubility of these molecules, necessitating a flexible and well-understood approach to chromatographic purification. This guide will equip you with the knowledge to tackle these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when setting up a purification strategy for substituted pyrimidines.

Q1: I'm about to purify a newly synthesized substituted pyrimidine. Which chromatography mode should I start with: Normal-Phase, Reversed-Phase, or HILIC?

A1: The choice of chromatography mode is dictated by the overall polarity of your substituted pyrimidine.

  • Normal-Phase Chromatography (NPC): This is a good starting point for moderately polar, organic-soluble pyrimidine derivatives.[2] It utilizes a polar stationary phase (typically silica or alumina) and a non-polar mobile phase.

  • Reversed-Phase Chromatography (RPC): As the most widely used HPLC technique, RPC is ideal for pyrimidines that have been modified to be more non-polar.[2][3][4] It employs a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar and hydrophilic pyrimidine derivatives, HILIC is often the most effective method.[5][6][7][8] It uses a polar stationary phase and a mobile phase rich in an organic solvent with a small amount of aqueous buffer.[6][8]

A logical workflow for selecting the appropriate chromatography mode is presented below.

G start Start: Assess Polarity of Substituted Pyrimidine is_soluble Soluble in organic solvents (e.g., DCM, EtOAc)? start->is_soluble is_highly_polar Highly polar functional groups present (e.g., -OH, -NH2, -COOH)? is_soluble->is_highly_polar Yes rpc Consider Reversed-Phase Chromatography (RPC) is_soluble->rpc No (soluble in polar solvents) npc Start with Normal-Phase Chromatography (NPC) is_highly_polar->npc No hilic HILIC is likely the best choice is_highly_polar->hilic Yes end_npc Optimize NPC npc->end_npc end_rpc Optimize RPC rpc->end_rpc end_hilic Optimize HILIC hilic->end_hilic

Caption: Decision workflow for selecting the initial chromatography mode.

Q2: My pyrimidine compound is streaking badly on the silica gel TLC plate and column. What's causing this and how can I fix it?

A2: Streaking, or peak tailing, is a very common issue when purifying N-heterocycles on silica gel.[1][9] The primary cause is the interaction between the basic nitrogen atoms of your pyrimidine and the acidic silanol groups on the silica surface.[2][10] This leads to multiple retention mechanisms and results in a smeared spot or a tailing peak.[11]

Solutions:

  • Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) or pyridine at a concentration of 0.1-1% is typically sufficient to "neutralize" the active silanol sites, leading to sharper peaks.[10][12]

  • Amine-Functionalized Silica: For particularly problematic basic compounds, using an amine-functionalized silica can be a very effective, albeit more expensive, option.[10] This stationary phase has a less acidic surface, which minimizes the undesirable interactions.[10]

Q3: My polar pyrimidine derivative is eluting with the solvent front in Reversed-Phase HPLC. How can I increase its retention?

A3: Poor retention of polar compounds in RPC is a common challenge.[2][13] Here are several strategies to improve retention:

  • Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of polar compounds.[13]

  • Use a Polar-Embedded or Polar-Endcapped Column: These specialized columns are designed to provide better retention for polar analytes.[13][14]

  • Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and, consequently, their retention.[13][15][16] A general rule of thumb is to adjust the pH to be at least 2 units away from the pKa of your compound.[17]

  • Consider HILIC: If your compound is extremely polar, HILIC may be a more suitable technique.[13]

Part 2: Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving common issues during the purification of substituted pyrimidines.

Troubleshooting Peak Tailing in Normal-Phase Chromatography
Symptom Potential Cause Troubleshooting Steps & Explanation
Broad, tailing peaks for all compounds Poorly packed column Voids or channels in the stationary phase bed can cause non-uniform flow, leading to peak broadening.[11] Solution: Repack the column carefully, ensuring a uniform slurry and gentle settling.
Column overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11] Solution: Dilute the sample and inject a smaller volume.[11]
Only the pyrimidine compound shows significant tailing Strong interaction with silica The basic nitrogen atoms in the pyrimidine are interacting with acidic silanol groups on the silica surface.[10] Solution: Add 0.1-1% triethylamine or pyridine to the mobile phase to mask the active sites.[12]
Peak fronting (leading edge is sloped) Sample solvent stronger than mobile phase Dissolving the sample in a solvent significantly more polar than the mobile phase can cause the band to spread as it enters the column. Solution: Dissolve the sample in the initial mobile phase or use the "dry loading" technique.[9][18]
Troubleshooting Poor Resolution in Reversed-Phase Chromatography
Symptom Potential Cause Troubleshooting Steps & Explanation
Co-elution or poor separation of the target pyrimidine from impurities Inadequate selectivity of the mobile phase The mobile phase composition is not optimal for differentiating between your compound and the impurities. Solution: 1. Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[19] 2. Adjust the pH: For ionizable compounds, changing the pH can significantly impact retention and selectivity.[15][16] Experiment with a pH range of 2.5-7.5 for standard silica-based columns.[15]
Inappropriate stationary phase The chosen stationary phase may not provide the necessary interactions for separation. Solution: Consider a different stationary phase chemistry. For example, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column for aromatic compounds like pyrimidines.[20]
Split peaks Partially blocked column frit or column void A blockage at the column inlet can cause the sample band to split.[13] Solution: Replace the in-line filter and consider flushing the column in the reverse direction (if permitted by the manufacturer). If a void has formed, the column may need to be replaced.
Analyte is partially ionized If the mobile phase pH is close to the pKa of your compound, you may see two different forms (ionized and non-ionized) eluting at slightly different times.[16] Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.[17]

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments and workflows in the purification of substituted pyrimidines.

Protocol 1: Flash Column Chromatography of a Moderately Polar Substituted Pyrimidine (Normal Phase)
  • Preparation of the Stationary Phase:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Hexane).

    • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.[9]

    • Allow the excess solvent to drain until it is just level with the top of the silica bed.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude substituted pyrimidine in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[18][21]

    • Carefully add the dried powder to the top of the column.[9]

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., moving to 4:1, then 1:1 Hexane/Ethyl Acetate). The exact gradient will depend on the TLC analysis.[9]

    • Maintain a constant flow rate using positive pressure (flash chromatography).[21]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume in test tubes.

    • Analyze the collected fractions by TLC to identify those containing the pure product.[21]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.[21]

Protocol 2: Method Development for Reversed-Phase HPLC of a Substituted Pyrimidine
  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • The acidic modifier helps to protonate basic pyrimidines and minimize interactions with residual silanols, leading to better peak shape.[17]

  • Scouting Gradient:

    • Equilibrate the column with 95% A / 5% B.

    • Inject a small amount of your sample.

    • Run a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Analysis of the Scouting Run:

    • Determine the approximate percentage of mobile phase B at which your compound elutes.

    • If the peak shape is poor (tailing), consider adding an ion-pairing reagent or switching to a different column chemistry.

    • If retention is too low, consider a column with a polar-embedded group.[13]

  • Optimization:

    • Based on the scouting run, develop a more focused gradient or an isocratic method around the elution conditions of your target compound to improve resolution from nearby impurities.[22]

Part 4: Visualization of Key Concepts

Logical Relationship of Parameters in Troubleshooting Peak Tailing

G start Peak Tailing Observed is_basic Is the analyte a basic pyrimidine? start->is_basic is_overloaded Is the column overloaded? is_basic->is_overloaded No add_modifier Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase. is_basic->add_modifier Yes is_packed_well Is the column packed properly? is_overloaded->is_packed_well No reduce_load Reduce sample concentration or injection volume. is_overloaded->reduce_load Yes repack_column Repack the column, ensuring a uniform bed. is_packed_well->repack_column No end Improved Peak Shape is_packed_well->end Yes add_modifier->end reduce_load->end repack_column->end

Caption: Troubleshooting decision tree for peak tailing.

References

Technical Support Center: Navigating Scale-Up Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scale-up synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and what are the key considerations for scale-up?

A1: The synthesis of this compound typically proceeds through a few key pathways, each with its own set of advantages and scale-up challenges. The most common routes involve the cyclocondensation of a trifluoromethyl-containing building block with a suitable partner, followed by chlorination.

One prevalent method starts with the condensation of urea with a trifluoroacetyl derivative, which is then chlorinated. A patent describes a method involving the reaction of urea and trifluoroacetyl derivatives in a mixed solvent system, followed by chlorination with phosphorus oxychloride (POCl₃) in acetonitrile.[1] While effective at the lab scale, scaling up this process requires careful consideration of several factors:

  • Exothermic Reactions: The initial condensation and subsequent chlorination steps can be highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.

  • Reagent Handling: Phosphorus oxychloride is a hazardous and corrosive reagent.[2] Handling large quantities requires specialized equipment and stringent safety protocols.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, impurity profiles, and ease of workup at scale. Mixed solvent systems, while potentially beneficial for solubility, can complicate solvent recovery and recycling.

Another approach involves the modification of a pre-formed pyrimidine ring. For instance, nucleophilic substitution reactions on a di- or tri-substituted pyrimidine can be employed to introduce the desired functionalities.[3][4] Key scale-up considerations for this route include:

  • Stoichiometry and Addition Rates: Precise control over reagent stoichiometry and addition rates is crucial to minimize the formation of di-substituted or other impurities.

  • Reaction Monitoring: Robust in-process controls (e.g., HPLC, GC) are essential to track the reaction progress and ensure complete conversion, which can be more challenging to achieve in large reactors.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound derivatives.

Problem 1: Inconsistent Yields and Incomplete Conversion

Q: We are observing significant batch-to-batch variability in our yields, often with incomplete conversion of the starting material. What are the likely causes and how can we address this?

A: Inconsistent yields and incomplete conversion during scale-up are often multifactorial. The root causes can typically be traced back to issues with mixing, temperature control, or reagent quality.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency:

    • Causality: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and incomplete conversion. The viscosity of the reaction mixture can also change as the reaction progresses, further challenging mixing efficiency.

    • Protocol:

      • Characterize the mixing parameters of your reactor system (e.g., impeller type, agitation speed).

      • Consider using computational fluid dynamics (CFD) modeling to simulate mixing in your reactor and identify potential dead zones.

      • For heterogeneous reactions (e.g., involving a solid reagent or catalyst), ensure the agitation is sufficient to maintain a uniform suspension.

  • Optimize Temperature Control:

    • Causality: As mentioned, many of the reactions involved are exothermic. Poor heat transfer in larger reactors can lead to temperature gradients, promoting the formation of thermally-induced byproducts and potentially causing runaway reactions.

    • Protocol:

      • Determine the heat of reaction (ΔHrxn) using reaction calorimetry to accurately assess the cooling requirements for your scale.

      • Ensure your reactor's heat transfer coefficient is adequate for the scaled-up process.

      • Implement a controlled addition of the limiting reagent to manage the rate of heat generation.

  • Verify Reagent Quality and Purity:

    • Causality: The purity of starting materials can have a significant impact on the reaction outcome. Impurities in commercial-grade reagents may not be problematic at the lab scale but can become significant inhibitors or lead to problematic side reactions at a larger scale. For instance, a patent on a related synthesis noted that the direct use of commercial-grade CF₃SO₂Na gave variable yields.[5]

    • Protocol:

      • Perform incoming quality control (QC) testing on all raw materials to ensure they meet the required specifications.

      • Consider a pre-treatment or purification step for critical reagents if variability is suspected.

Problem 2: Formation of Impurities and Purification Challenges

Q: We are struggling with the formation of several impurities that are difficult to separate from the final product. What are the common impurities and what purification strategies are effective at scale?

A: Impurity formation is a common hurdle in scaling up organic syntheses. For this compound derivatives, common impurities can arise from over-reaction, side reactions, or degradation of the product.

Common Impurities and Their Origins:

Impurity TypePotential Origin
Di-substituted PyrimidinesIn nucleophilic substitution reactions, reaction with both leaving groups on a di-halo-pyrimidine starting material.
Hydrolyzed ByproductsReaction of the chloro-substituent with residual water in the reaction mixture.
Positional IsomersNon-regioselective reactions during the cyclocondensation step.
Oligomeric SpeciesPolymerization or self-condensation of reactive intermediates.

Purification Strategies for Scale-Up:

  • Crystallization:

    • Causality: Crystallization is often the most cost-effective and scalable method for purifying solid products. The choice of solvent system is critical for achieving high purity and yield.

    • Protocol:

      • Conduct a thorough solvent screen to identify a suitable crystallization solvent or solvent mixture. Key properties to consider are the solubility of the product at high and low temperatures and the insolubility of the impurities.

      • Develop a controlled cooling profile to promote the growth of large, pure crystals and minimize the inclusion of impurities.

      • Consider anti-solvent crystallization as an alternative if a single solvent system is not effective.

  • Preparative Chromatography:

    • Causality: While often more expensive than crystallization, preparative HPLC or flash chromatography can be highly effective for removing closely related impurities.[6]

    • Protocol:

      • Develop an analytical HPLC method to resolve the target compound from all major impurities.

      • Scale up the analytical method to a preparative scale, optimizing the loading and gradient conditions for maximum throughput and purity.[6]

      • Collect and analyze fractions to isolate the pure product.

  • Extraction and Washing:

    • Causality: Liquid-liquid extraction is a fundamental workup step that can be optimized to remove certain classes of impurities.

    • Protocol:

      • Select an appropriate extraction solvent that provides good solubility for the product and is immiscible with the reaction solvent.[5]

      • Perform washes with aqueous solutions of acid, base, or brine to remove acidic, basic, or water-soluble impurities.

Visualizing the Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common scale-up challenges.

Troubleshooting_Workflow start Scale-Up Issue Identified inconsistent_yields Inconsistent Yields / Incomplete Conversion start->inconsistent_yields impurity_issues Impurity Formation / Purification Difficulty start->impurity_issues check_mixing Evaluate Mixing Efficiency inconsistent_yields->check_mixing Potential Cause check_temp Optimize Temperature Control inconsistent_yields->check_temp Potential Cause check_reagents Verify Reagent Quality inconsistent_yields->check_reagents Potential Cause identify_impurities Identify Impurity Structures impurity_issues->identify_impurities First Step solution Optimized & Scalable Process check_mixing->solution Resolution check_temp->solution Resolution check_reagents->solution Resolution optimize_reaction Optimize Reaction Conditions identify_impurities->optimize_reaction Based on Impurity Profile develop_purification Develop Purification Strategy optimize_reaction->develop_purification develop_purification->solution Resolution

Caption: A flowchart illustrating the troubleshooting workflow for common scale-up synthesis issues.

Safety Considerations for Scale-Up

The synthesis of this compound derivatives involves the use of hazardous materials and potentially energetic reactions. A thorough safety assessment is paramount before any scale-up activities.

HazardMitigation Strategy
Corrosive Reagents (e.g., POCl₃) Use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[7][8] Handle in a well-ventilated fume hood or a closed system.
Exothermic Reactions Conduct reaction calorimetry to understand the thermal profile. Ensure adequate cooling capacity and have a quench plan in place for emergencies.
Toxic and Irritating Compounds Avoid inhalation of dusts, vapors, or mists.[2][8] Use respiratory protection if ventilation is inadequate.
Flammable Solvents Use intrinsically safe equipment in areas where flammable solvents are handled. Ground all equipment to prevent static discharge.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2][8]

  • Spills: Absorb spills with an inert material and dispose of them as hazardous waste. Prevent entry into drains or waterways.[7]

References

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling with 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, and successful functionalization is key to many discovery programs.[1] The unique electronic nature of this substrate—an electron-deficient pyrimidine ring bearing a strongly withdrawing trifluoromethyl group—presents specific challenges that require carefully optimized catalytic systems.

This resource explains the causality behind experimental choices, offering field-proven insights to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, progressing from initial catalyst selection to advanced troubleshooting.

Q1: I'm starting a new project with this compound. What are the main challenges I should anticipate?

A1: The primary challenges with this substrate stem from its distinct electronic properties:

  • Electron-Deficient Ring: The pyrimidine core is inherently electron-poor, which is further intensified by the powerful electron-withdrawing trifluoromethyl (-CF3) group. This has two main consequences:

    • Facilitated Oxidative Addition: The C-Cl bond is activated, which can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more facile compared to electron-rich aryl chlorides.[2]

    • Susceptibility to SNAr: The high electrophilicity of the pyrimidine ring makes it prone to direct Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles (e.g., amines, thiolates, or even the base), creating a significant side reaction pathway that competes with the desired palladium-catalyzed coupling.[1][3]

  • Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center. This can sequester the active catalyst, leading to deactivation and low or no conversion.[4][5] This is a common issue with nitrogen-containing heterocycles.

  • Reactivity of Aryl Chlorides: C-Cl bonds are inherently stronger and less reactive than C-Br or C-I bonds in palladium catalysis.[6] This necessitates the use of highly active, specialized catalyst systems, as standard catalysts like Pd(PPh₃)₄ are often ineffective.[4][7]

Understanding these competing factors is crucial for selecting an appropriate catalyst system that favors the desired cross-coupling pathway over side reactions.

Q2: What are the best general-purpose palladium catalysts and ligands for coupling with this substrate?

A2: Given the challenges of an electron-deficient heteroaryl chloride, you must move beyond first-generation catalysts. The most critical factor for success is the choice of ligand.[4] You require ligands that are both sterically bulky and electron-rich .

  • Rationale:

    • Electron-richness increases the electron density on the palladium(0) center, which promotes the difficult oxidative addition to the C-Cl bond.[7]

    • Steric bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. It also helps to form a highly reactive, coordinatively unsaturated palladium species.[7]

Based on these principles, the following ligand classes are highly recommended:

  • Buchwald Ligands: This class of biaryl phosphine ligands is the gold standard for challenging cross-couplings. They are designed to be both bulky and electron-donating.

    • Top Choices: SPhos, XPhos, and RuPhos are excellent starting points for Suzuki, Buchwald-Hartwig, and other couplings.[4][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer excellent thermal stability.

    • Top Choices: Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and related structures are highly effective, particularly for Suzuki couplings.[8]

For convenience, using pre-formed palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3, SPhos Pd G2) is highly recommended. These catalysts are air- and moisture-stable and generate the active Pd(0) species reliably in solution.

Q3: My Suzuki-Miyaura coupling reaction is showing low or no conversion. How can I troubleshoot this?

A3: Low conversion in a Suzuki coupling with this substrate is a common problem. Here is a systematic approach to troubleshooting:

  • Evaluate the Catalyst System:

    • Problem: An inadequate catalyst is the most likely culprit. Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often ineffective for this type of substrate.[4][9]

    • Solution: Switch to a more robust system. Use a palladium precatalyst like XPhos Pd G3 or SPhos Pd G2 . If using a separate ligand and palladium source, ensure a high-quality Pd source like Pd₂(dba)₃ or Pd(OAc)₂ is combined with a bulky, electron-rich ligand like XPhos or SPhos .[4][5]

  • Assess the Base and Solvent:

    • Problem: The choice of base is critical for the transmetalation step. An inappropriate base or solvent system can halt the catalytic cycle.[9]

    • Solution: Use a moderately strong base like K₂CO₃ or K₃PO₄ . Stronger bases like NaOtBu or KOtBu can sometimes promote SNAr or substrate decomposition. The solvent system must solubilize all components; a mixture like dioxane/water or toluene/water is standard for Suzuki reactions.[10] Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[9]

  • Check for Boronic Acid Decomposition:

    • Problem: Boronic acids can be unstable and undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydride species (boroxines).[9][11]

    • Solution: Use fresh, high-purity boronic acid. If decomposition is suspected, consider using a more stable boronate ester (e.g., a pinacol ester). Running the reaction under anhydrous conditions with a base like CsF in a solvent like THF can sometimes mitigate protodeboronation.

  • Increase Reaction Temperature:

    • Problem: The C-Cl bond activation may require more thermal energy, even with an advanced catalyst.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for decomposition. Microwave irradiation can also be effective for driving difficult couplings to completion.[12][13]

dot graph "Troubleshooting_Suzuki_Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 1. Troubleshooting Flowchart for Suzuki Coupling.", shape=plaintext, fontsize=10];

Q4: I am attempting a Buchwald-Hartwig amination and observing significant amounts of a side product from direct substitution (SNAr), along with my desired product. How can I favor the C-N coupling?

A4: This is a classic competition between the Pd-catalyzed pathway and SNAr. Your goal is to accelerate the catalytic cycle so it outpaces the SNAr reaction.

  • Ligand Choice is Paramount:

    • Problem: A slow catalytic cycle gives the amine nucleophile time to attack the electron-deficient ring directly.

    • Solution: Employ a highly active catalyst system known for rapid C-N bond formation. Fourth-generation Buchwald ligands, which are both bulky and chelating, are excellent choices.[14] For this substrate, a ligand like RuPhos or BrettPhos is recommended. These ligands create a highly reactive palladium center that can engage the aryl chloride quickly.[15]

  • Moderate the Base:

    • Problem: Strong bases (like NaOtBu or LHMDS) dramatically increase the nucleophilicity of the amine, which can accelerate the SNAr pathway.[1]

    • Solution: Use a weaker base that is still effective for the catalytic cycle. A carbonate base like Cs₂CO₃ or K₂CO₃ is often a good compromise. While the overall reaction may be slower, the selectivity for the Buchwald-Hartwig product should improve significantly.

  • Lower the Reaction Temperature:

    • Problem: SNAr reactions often have a higher activation energy than the steps in the catalytic cycle. High temperatures can disproportionately favor the SNAr pathway.

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). A more active catalyst system (see point 1) will enable C-N coupling at milder conditions where the SNAr side reaction is minimized.

Q5: What catalyst systems are recommended for Sonogashira and Heck couplings with this substrate?

A5: Both reactions require specific considerations for this electron-deficient chloride.

  • For Sonogashira Coupling:

    • This reaction couples the aryl chloride with a terminal alkyne.[16] Given the low reactivity of the C-Cl bond, a standard Pd/Cu co-catalyst system may be sluggish.

    • Recommendation: A copper-free Sonogashira protocol is often more reliable for aryl chlorides. Use a palladium source like Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos . A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used, which can also serve as the solvent. Higher temperatures (100-120 °C) may be necessary.

  • For Heck Coupling:

    • The Heck reaction couples the aryl chloride with an alkene.[17] This is particularly challenging with unactivated aryl chlorides.

    • Recommendation: A highly active, phosphine-ligated palladium catalyst is essential. The Herrmann-Beller palladacycle is a classic choice for activating aryl chlorides.[18] Alternatively, systems based on Pd(OAc)₂ with bulky, electron-rich ligands like P(o-tol)₃ or a Buchwald ligand can be effective. A strong inorganic base like K₂CO₃ or NaOAc is typically used in a polar aprotic solvent like DMF or DMAc at high temperatures (120-140 °C).[18]

Data Summary: Recommended Catalyst Systems

The table below summarizes the recommended starting points for various cross-coupling reactions with this compound. Optimization will likely be required.

Reaction TypeRecommended Pd PrecatalystRecommended Ligand (if separate)Recommended BaseTypical SolventKey Considerations
Suzuki-Miyaura XPhos Pd G3 / SPhos Pd G2XPhos / SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂OMonitor for protodeboronation. Use of boronate esters can improve stability.[4][9]
Buchwald-Hartwig RuPhos Pd G3 / BrettPhos Pd G2RuPhos / BrettPhosCs₂CO₃, K₂CO₃Toluene, DioxaneUse weaker bases and lower temperatures to minimize competing SNAr.[14][15]
Sonogashira Pd(OAc)₂ / Pd₂(dba)₃SPhos / XantphosTEA, DIPAAmine or THFCopper-free conditions are often more reliable for aryl chlorides.[13][16]
Heck Herrmann-Beller Palladacycle / Pd(OAc)₂P(o-tol)₃ / RuPhosK₂CO₃, NaOAcDMF, DMAcHigh temperatures are typically required. Catalyst choice is critical for success.[17][18]
Visualizing the Catalytic Cycle & Experimental Workflow

Understanding the fundamental mechanism is key to troubleshooting. Most of these reactions proceed through a similar Pd(0)/Pd(II) catalytic cycle.

dot graph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 2. Generic Pd(0)/Pd(II) Cross-Coupling Cycle.", shape=plaintext, fontsize=10];

Experimental Protocols

The following protocols provide a robust starting point for your experiments. Note: These procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Atmosphere Exchange: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G2, 1-3 mol%) and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Atmosphere Exchange: Seal the vial, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

References

Validation & Comparative

Comparative reactivity of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine with other halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks, halopyrimidines stand out for their versatility. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine against other halopyrimidines in key synthetic transformations. Supported by experimental data and established chemical principles, this document serves as a technical resource to inform rational synthetic design and reaction optimization.

The Landscape of Halopyrimidine Reactivity: Governing Principles

The reactivity of a halopyrimidine in transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is not governed by a single factor, but rather by a nuanced interplay of three key elements: the nature of the halogen, its position on the ring, and the electronic influence of other substituents.

The Halogen Effect (I > Br > Cl >> F)

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond.[1] The reactivity trend is inversely correlated with the C-X bond dissociation energy.[2][3][4][5] Consequently, iodopyrimidines are the most reactive substrates, followed by bromo- and then chloropyrimidines.[1][6] Fluoropyrimidines are generally unreactive in these couplings due to the strength of the C-F bond.[1][7]

The Positional Effect (C4/C6 > C2 > C5)

The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, dictates the reactivity at different positions. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition.[1][8][9][10] The C2 position is also activated, while the C5 position is the least reactive.[1] This inherent electronic property is a critical consideration in designing selective reactions on polysubstituted pyrimidines.

The Substituent Effect: The Role of the Trifluoromethyl Group

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyrimidine ring, increasing its reactivity toward nucleophiles and, in many cases, facilitating oxidative addition. The trifluoromethyl (-CF3) group is a potent EWG due to the high electronegativity of fluorine atoms.[11] Its presence on the pyrimidine ring significantly deactivates the aromatic system towards electrophilic attack but strongly activates it for nucleophilic substitution.[11][12] This activation is key to understanding the unique reactivity profile of this compound.

Profile of this compound

The subject of this guide, this compound, possesses a unique combination of substituents that define its reactivity:

  • C2-Chloro Group: A moderately reactive leaving group for cross-coupling and a site for nucleophilic attack.

  • C4-Methyl Group: A weak electron-donating group.

  • C6-Trifluoromethyl Group: A strong electron-withdrawing group that significantly activates the entire pyrimidine ring, particularly the C2 and C4 positions, for nucleophilic displacement.

This specific arrangement makes the C2-Cl bond highly susceptible to displacement, often exhibiting reactivity that surpasses what would be expected from a typical 2-chloropyrimidine.

Comparative Reactivity Analysis

We will now explore the comparative performance of this compound in two major classes of reactions critical to drug discovery: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on heteroaromatic rings proceed via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate (a Meisenheimer complex).[13] The stability of this intermediate is the primary determinant of the reaction rate.

Causality and Reactivity Prediction:

The potent electron-withdrawing -CF3 group at the C6 position of our target molecule is paramount. It provides substantial resonance and inductive stabilization to the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at the C2 position. This stabilization dramatically lowers the activation energy of the rate-determining nucleophilic addition step.

Therefore, this compound is predicted to be significantly more reactive in SNAr reactions than simpler analogs like 2-chloropyrimidine or 2-chloro-4-methylpyrimidine.[14] While the C4 position is generally more reactive in dihalopyrimidines, the powerful activation by the para-like -CF3 group makes the C2-Cl in the title compound exceptionally labile.[8][15]

Comparative Data Summary: SNAr with Sodium Methoxide
SubstrateKey SubstituentsExpected Relative RateRationale
This compound C6: -CF3 (Strong EWG)++++Strong stabilization of Meisenheimer complex by -CF3 group.
2,4-Dichloropyrimidine (attack at C2)C4: -Cl (Moderate EWG)++Moderate stabilization by second chloro group.
2-ChloropyrimidineNone+Baseline reactivity of the 2-position.
2-Chloro-4-methylpyrimidineC4: -CH3 (Weak EDG)-Slight deactivation by the methyl group.
Experimental Protocol: Comparative Kinetic Analysis of SNAr

This protocol provides a framework for quantitatively comparing the reaction rates of different chloropyrimidines with a model nucleophile.

Objective: To determine the relative pseudo-first-order rate constants for the reaction of various chloropyrimidines with sodium methoxide.

Materials:

  • This compound

  • 2-Chloropyrimidine (for comparison)

  • Sodium methoxide (0.5 M solution in Methanol)

  • Anhydrous Methanol (MeOH)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes, syringes, and standard laboratory glassware

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare separate 0.1 M stock solutions of each chloropyrimidine substrate and the internal standard in anhydrous MeOH.

  • Reaction Setup: In an NMR tube, combine 500 µL of the substrate stock solution and 100 µL of the internal standard stock solution.

  • Initiation & Monitoring: Place the NMR tube in a pre-thermostatted NMR spectrometer (e.g., at 25 °C). Acquire an initial spectrum (t=0).

  • Rapidly inject 100 µL of the 0.5 M sodium methoxide solution (a large excess to ensure pseudo-first-order conditions) and immediately begin acquiring spectra at fixed time intervals (e.g., every 2 minutes).

  • Data Analysis: Integrate the signal of a characteristic proton on the starting material against the internal standard at each time point.

  • Calculation: Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values to determine the relative reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are pillars of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds.[16][17] The key step, oxidative addition, is highly sensitive to the C-X bond strength and the electronic environment of the reaction center.[1]

A. Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron reagent with an organic halide.[7] For chloro-heterocycles, this transformation often requires specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition to the strong C-Cl bond.[1][7]

Causality and Reactivity Prediction: The reactivity order is dictated by the halogen (I > Br > Cl).[6] Therefore, the bromo- and iodo- analogs of the pyrimidine will react under much milder conditions than this compound. However, compared to other chloropyrimidines, the electron-deficient nature imparted by the -CF3 group makes the C2 position more electrophilic, which can lower the activation barrier for oxidative addition. This makes the title compound more reactive than simple 2-chloropyrimidine, though it will still be less reactive than its bromo- counterpart.[7]

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[16][18][19] The choice of ligand is critical, especially for less reactive aryl chlorides.

Causality and Reactivity Prediction: The same principles as the Suzuki coupling apply. The reactivity is primarily governed by the halogen. While the title compound is an activated chloropyrimidine, it will necessitate more robust catalytic systems (e.g., using sterically hindered biarylphosphine ligands like XPhos or RuPhos) and potentially higher temperatures than analogous bromides or iodides.[17]

Comparative Data Summary: Cross-Coupling Reactivity
SubstrateHalogenC-X Bond EnergyExpected ReactivityTypical Conditions
2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidineIodineLowest++++Pd(PPh3)4, mild temp.
2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidineBromineLow+++Pd(dppf)Cl2, moderate temp.
This compound ChlorineHigh++Pd2(dba)3 / XPhos, high temp.
2-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidineFluorineHighest-Generally unreactive.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of the Suzuki coupling product from different halopyrimidines under standardized conditions.

Materials:

  • Halopyrimidine (1.0 eq., e.g., 2-Chloro- and 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine)

  • Phenylboronic acid (1.2 eq.)

  • Pd(PPh3)4 (0.05 eq.)

  • 2 M Aqueous Sodium Carbonate (Na2CO3) solution (3.0 eq.)

  • 1,4-Dioxane

  • Microwave vials or Schlenk tubes

Procedure:

  • Setup: To a microwave vial, add the halopyrimidine (e.g., 0.5 mmol), phenylboronic acid (0.6 mmol), and Pd(PPh3)4 (0.025 mmol) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 1,4-dioxane (3 mL) and the 2 M Na2CO3 solution (0.75 mL).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for a set time (e.g., 2 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by 1H NMR or LC-MS to determine the conversion or isolated yield after purification by column chromatography. Compare the results for the chloro- and bromo- starting materials.

Visualizing the Concepts

Diagrams can clarify the complex relationships governing reactivity and experimental design.

Diagram 1: Factors Influencing Halopyrimidine Reactivity

G cluster_factors Key Reactivity Factors Halogen Halogen Identity (C-X Bond Energy) Reactivity Overall Reactivity of Halopyrimidine Halogen->Reactivity I > Br > Cl >> F (Cross-Coupling) Position Halogen Position (Ring Electronics) Position->Reactivity C4/C6 > C2 > C5 Substituent Other Substituents (EWG vs. EDG) Substituent->Reactivity EWGs Increase Reactivity (-CF3 is a strong EWG)

Caption: Key factors determining the chemical reactivity of halopyrimidines.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) Rate-Determining Step pd2_trans Ar-Pd(II)L_n-R pd2_aryl->pd2_trans Transmetalation (R-B(OH)2 + Base) pd2_trans->pd0 Catalyst Regeneration product Ar-R pd2_trans->product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Workflow for Comparative Kinetic Study

workflow A Prepare 0.1M Stock Solutions (Substrate A, Substrate B, Int. Std.) B Load NMR Tube (Substrate + Std.) A->B C Acquire t=0 Spectrum B->C D Inject Nucleophile (e.g., NaOMe) C->D E Acquire Spectra Over Time D->E F Integrate & Calculate Concentration vs. Time E->F G Plot ln[Substrate] vs. Time Determine Rate Constant (k') F->G H Compare k' Values G->H

Caption: Experimental workflow for a comparative kinetic analysis using NMR spectroscopy.

Conclusion

This compound is a highly activated and versatile building block. Its reactivity is a product of competing and reinforcing electronic effects.

  • For Nucleophilic Aromatic Substitution (SNAr): It is an exceptionally reactive substrate due to the powerful stabilizing effect of the C6-trifluoromethyl group on the anionic reaction intermediate. It will readily outperform less activated chloropyrimidines.

  • For Palladium-Catalyzed Cross-Coupling: Its reactivity is fundamentally that of a chloropyrimidine, making it less reactive than its bromo- and iodo- counterparts. However, the electron-withdrawing nature of the trifluoromethyl group enhances its reactivity relative to other chloropyrimidines, though it still requires robust and modern catalytic systems to achieve high efficiency.

Understanding these distinct reactivity profiles allows researchers to select the optimal reaction class and conditions for their synthetic targets, leveraging the unique electronic properties of this valuable fluorinated heterocycle.

References

The Strategic Efficacy of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. The strategic incorporation of a trifluoromethyl (CF3) group into this privileged heterocycle often imparts favorable pharmacological properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides an in-depth analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine as a key building block, critically evaluating its performance against viable alternatives in common synthetic transformations pivotal to drug discovery programs.

The Trifluoromethylated Pyrimidine Core: A Privileged Motif

The pyrimidine ring is a fundamental component of nucleobases, lending it inherent biocompatibility and diverse biological activity. The addition of a trifluoromethyl group, a bioisostere for a methyl group, can significantly modulate a molecule's physicochemical properties. Its strong electron-withdrawing nature enhances the acidity of neighboring protons and can influence ring pKa, while its lipophilicity can improve membrane permeability and oral bioavailability. These attributes have made trifluoromethylated pyrimidines highly sought-after motifs in the design of kinase inhibitors and other targeted therapies.

Profiling this compound: Reactivity and Application

This compound is a versatile building block offering a reactive chlorine atom for a variety of synthetic elaborations. The electron-deficient nature of the pyrimidine ring, further amplified by the potent electron-withdrawing trifluoromethyl group, renders the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The primary reaction pathways for this building block are visualized below:

G main This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Pd Catalyst, Base, Boronic Acid/Ester buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald Pd Catalyst, Base, Amine snar Nucleophilic Aromatic Substitution (C-O, C-S, C-N Bond Formation) main->snar Nucleophile, Base

Caption: Key synthetic transformations of this compound.

Comparative Analysis of Alternative Building Blocks

The choice of a building block is a critical decision in a synthetic campaign, balancing reactivity, selectivity, cost, and availability. Here, we compare this compound with two logical alternatives: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine and 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine .

FeatureThis compound2,4-Dichloro-6-(trifluoromethyl)pyrimidine4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Reactivity Profile Single reactive chlorine at C2.Two reactive chlorines at C2 and C4.Single reactive chlorine at C4.
Regioselectivity Single site of reaction.C4 is generally more reactive than C2 towards SNAr and cross-coupling, allowing for sequential functionalization.Single site of reaction.
Synthetic Utility Direct introduction of a single substituent at the 2-position.Stepwise introduction of two different substituents at C4 and C2. Offers greater molecular diversity.Direct introduction of a single substituent at the 4-position.
Potential Challenges The C2 position can be less reactive than C4/C6 in some pyrimidines.Requires careful control of reaction conditions to achieve selective mono-substitution. Potential for mixture of products.The C4 position is generally more reactive, potentially leading to higher yields and milder reaction conditions compared to the C2 isomer.
Cost-Effectiveness Generally moderate.Can be more expensive due to the additional chlorine atom.Comparable to the 2-chloro isomer.

Experimental Data and Protocols

While direct head-to-head comparative studies are limited, we can infer performance from related systems and general principles of reactivity. The electron-withdrawing trifluoromethyl group is expected to activate all chloro-positions towards nucleophilic attack and oxidative addition in palladium catalysis.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the arylation of this compound and its alternatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry reaction vial, add this compound, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and a biarylphosphine ligand like SPhos is a highly active and versatile catalyst system for Suzuki-Miyaura couplings of heteroaryl chlorides.

  • Base: K3PO4 is a moderately strong base that is effective in promoting transmetalation while minimizing side reactions.

  • Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Inert Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Dilute Monitor->Quench Extract Aqueous Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, trifluoromethylated pyrimidines stand out as privileged scaffolds. The strategic introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, in particular, serves as a critical intermediate for a variety of bioactive compounds.[2]

However, synthetic routes often yield a mixture of constitutional isomers, where the chloro, methyl, and trifluoromethyl groups are arranged differently around the pyrimidine ring. Distinguishing these isomers is not merely an academic exercise; it is a critical step for ensuring efficacy, safety, and patentability. An incorrect isomer could lead to a loss of biological activity or unforeseen toxicity.

This guide provides a comprehensive comparison of the key spectroscopic techniques used to unambiguously identify and differentiate the isomers of this compound. We will delve into the causality behind the expected spectral differences, supported by experimental data and protocols, to empower researchers in their synthetic and analytical endeavors.

The Isomeric Landscape

The primary isomers of concern, arising from the substitution of chloro, methyl, and trifluoromethyl groups on the pyrimidine ring, are:

  • Isomer 1: this compound

  • Isomer 2: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

  • Isomer 3: 2-Chloro-6-methyl-4-(trifluoromethyl)pyrimidine

  • Isomer 4: 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

G cluster_isomers Key Isomers of Chloro-methyl-(trifluoromethyl)pyrimidine Isomer 1 This compound Isomer 2 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Isomer 3 2-Chloro-6-methyl-4-(trifluoromethyl)pyrimidine Isomer 4 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

Caption: The four primary constitutional isomers of interest.

¹H and ¹⁹F NMR Spectroscopy: The Cornerstones of Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

Expertise & Experience: Why NMR is Definitive

The chemical shift of a nucleus in an NMR spectrum is dictated by the degree of electronic shielding it experiences. In our pyrimidine system, the electron-withdrawing nature of the nitrogen atoms, the chloro group, and especially the trifluoromethyl group creates distinct electronic environments for the remaining ring proton and the methyl protons. The relative positions of these groups cause predictable upfield or downfield shifts, providing a unique fingerprint for each isomer. ¹⁹F NMR is particularly decisive as the fluorine chemical shift is highly sensitive to its position on the aromatic ring.[3][4][5]

¹H NMR: The Ring Proton as a Diagnostic Probe

The single proton on the pyrimidine ring is the most informative signal in the ¹H NMR spectrum. Its chemical shift is heavily influenced by the nature of the adjacent substituents.

  • Electron-Withdrawing Neighbors: When the proton is situated between two electron-withdrawing groups (e.g., -Cl and a ring nitrogen), its signal will be shifted significantly downfield (to a higher ppm value).

  • Electron-Donating Neighbors: A neighboring methyl group will have a slight shielding effect, shifting the proton signal relatively upfield.

¹⁹F NMR: A Clear-Cut Differentiator

The trifluoromethyl group provides a simple, singlet signal in the proton-decoupled ¹⁹F NMR spectrum (unless there are other fluorine atoms, which is not the case here). The chemical shift of this singlet is highly diagnostic of the substituent's position on the pyrimidine ring.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm)

IsomerStructurePredicted ¹H Shift (Ring H)RationalePredicted ¹⁹F Shift (-CF₃)
1: 2-Cl, 4-Me, 6-CF₃Cl-C(N)=CH-C(Me)=N-C(CF₃)~7.5 - 7.8Deshielded by adjacent N and Cl at position 2.~ -65 to -70
2: 4-Cl, 2-Me, 6-CF₃Me-C(N)=CH-C(Cl)=N-C(CF₃)~7.6 - 7.9Deshielded by adjacent N and Cl at position 4.~ -68 to -72
3: 2-Cl, 6-Me, 4-CF₃Cl-C(N)=CH-C(CF₃)=N-C(Me)~7.3 - 7.6Shielded by Me, deshielded by N. Less downfield than 1 & 2.~ -62 to -66
4: 4-Cl, 6-Me, 2-CF₃CF₃-C(N)=CH-C(Me)=N-C(Cl)~7.2 - 7.5Shielded by Me, deshielded by N. Less downfield than 1 & 2.~ -60 to -64

Note: These are estimated values based on typical substituent effects on heterocyclic rings. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a detailed map of the carbon framework. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the attached substituents.

Expertise & Experience: The Power of C-F Coupling

A key diagnostic feature in the ¹³C NMR spectrum is the coupling between the carbon of the -CF₃ group and the three fluorine atoms. This results in a characteristic quartet signal (¹J_CF), with a large coupling constant (typically >270 Hz).[6] The carbon atom directly attached to the -CF₃ group will have its signal split into a quartet. Furthermore, two-bond (²J_CF) and three-bond (³J_CF) couplings can often be observed on the adjacent ring carbons, presenting as smaller quartets. This provides irrefutable evidence for the location of the -CF₃ group.

Table 2: Key Diagnostic Signals in ¹³C NMR

IsomerKey FeaturePredicted Chemical Shift (ppm)
1: 2-Cl, 4-Me, 6-CF₃C6 (attached to -CF₃)~155 (q, ¹J_CF ≈ 275 Hz)
C2 (attached to -Cl)~162
2: 4-Cl, 2-Me, 6-CF₃C6 (attached to -CF₃)~156 (q, ¹J_CF ≈ 275 Hz)
C4 (attached to -Cl)~165
3: 2-Cl, 6-Me, 4-CF₃C4 (attached to -CF₃)~158 (q, ¹J_CF ≈ 275 Hz)
C2 (attached to -Cl)~163
4: 4-Cl, 6-Me, 2-CF₃C2 (attached to -CF₃)~154 (q, ¹J_CF ≈ 275 Hz)
C4 (attached to -Cl)~166

Mass Spectrometry: Unraveling Fragmentation Patterns

While all four isomers have the same molecular weight (C₆H₄ClF₃N₂) and will thus exhibit the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns upon ionization can provide crucial structural clues.

Trustworthiness: Self-Validating Fragmentation Logic

The weakest bonds and the most stable resulting fragments will dictate the fragmentation pathway. The position of the methyl group relative to the chloro and trifluoromethyl groups will influence the primary fragmentation events.

  • Loss of Cl: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (·Cl).

  • Loss of CF₃: The C-CF₃ bond can also cleave, leading to the loss of a ·CF₃ radical.

  • McLafferty-type Rearrangements: While less common in simple aromatic systems, rearrangements involving the methyl group could potentially occur, leading to unique daughter ions.

The relative abundance of the fragment ions resulting from these losses will differ between isomers, creating a unique mass spectral fingerprint for each. For example, the stability of the resulting cation after the initial loss will be influenced by the remaining substituents.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. While it may be less definitive than NMR for distinguishing these specific isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.

Table 3: Expected IR Absorption Regions

VibrationWavenumber (cm⁻¹)Significance for Isomer Differentiation
C-H stretch (aromatic)3000 - 3100Present in all isomers, not highly diagnostic.
C-H bend (methyl)1375 - 1450Subtle shifts may be observed.[7]
C=N, C=C ring stretch1400 - 1600The pattern of these bands can be a fingerprint for the substitution pattern.[8]
C-F stretch1100 - 1350Strong, characteristic bands. The exact position and shape can vary slightly with the electronic environment.
C-Cl stretch600 - 800The position of this band is sensitive to the substitution on the ring and can be a useful diagnostic tool.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrimidine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum on a 400 MHz or higher spectrometer.

    • Use a spectral width of at least 12 ppm, centered around 6 ppm.

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wide spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and more scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral center around -65 ppm.

    • Reference the spectrum to an external standard like CFCl₃ (0.00 ppm).[3]

G cluster_workflow General Spectroscopic Workflow Start Isomer Sample NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS IR FT-IR Analysis Start->IR Data Combine & Analyze Data NMR->Data MS->Data IR->Data ID Unambiguous Isomer ID Data->ID

Caption: A logical workflow for comprehensive isomer characterization.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Acquire a full scan mass spectrum from m/z 40 to 300.

  • Data Interpretation: Identify the molecular ion peak and analyze the relative abundances of the key fragment ions.

Conclusion

The unambiguous identification of this compound isomers is essential for advancing research and development in pharmaceuticals and agrochemicals. While mass spectrometry and IR spectroscopy provide valuable corroborating data, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers the most definitive and information-rich approach . The distinct chemical shifts of the ring proton, the characteristic quartet of the CF₃-bearing carbon, and the sensitive chemical shift of the fluorine signal provide a robust and self-validating system for distinguishing between these critical structural isomers. By applying the principles and protocols outlined in this guide, researchers can confidently characterize their synthetic products, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Versatile Scaffold of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

The fluorinated pyrimidine scaffold, specifically this compound, represents a cornerstone in the synthesis of a diverse array of biologically active molecules. The strategic incorporation of a trifluoromethyl group enhances metabolic stability and lipophilicity, properties highly sought after in modern drug discovery. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various pharmacophores and the generation of extensive chemical libraries. This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile starting material, with a focus on their antifungal, anticancer, and kinase inhibitory properties. We will delve into the synthetic methodologies, present comparative biological data, and explore the mechanistic underpinnings of their activity.

I. Antifungal Derivatives: Combating Pathogenic Fungi

The pyrimidine core is a well-established pharmacophore in antifungal drug discovery. Derivatives of this compound have been shown to exhibit potent activity against a range of plant and human pathogenic fungi. Two prominent classes of antifungal agents synthesized from this starting material are pyrimidine-amide conjugates and triazolopyrimidine derivatives.

A. Pyrimidine-Amide Conjugates: A Promising Class of Fungicides

A series of novel pyrimidine derivatives featuring an amide moiety have been synthesized and evaluated for their in vitro antifungal activities. These compounds have demonstrated significant efficacy against economically important plant pathogens such as Botrytis cinerea and Phomopsis sp.[1][2][3]

One noteworthy example is the synthesis of 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, which exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, surpassing the commercial fungicide Pyrimethanil.[1][4]

Compound IDTarget FungiInhibition Rate (%) @ 50 µg/mLEC50 (µg/mL)Reference(s)
5f Phomopsis sp.100-[1]
5o Phomopsis sp.10010.5[1][3]
5i B. dothidea82.1-[3]
5l B. dothidea81.1-[3]
5n B. dothidea84.1-[3]
5o B. dothidea88.5-[3]
Pyrimethanil (Control) Phomopsis sp.85.132.1[1][3]
Pyrimethanil (Control) B. dothidea84.4-[3]
B. Triazolopyrimidine Derivatives: Broad-Spectrum Antifungal Action

Another important class of antifungal agents derived from this compound are the 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. These compounds, bearing a thioether moiety, have shown broad-spectrum antifungal activity against various strains of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav.[5][6] The synthesis of these compounds leverages the reactivity of the chloro-pyrimidine to introduce a hydrazine group, which then undergoes cyclization to form the triazole ring.

Compound IDTarget FungiInhibition Rate (%) @ 50 µg/mLReference(s)
4 Cucumber Botrytis cinerea75.86[5]
5h Cucumber Botrytis cinerea72.31[5]
5o Cucumber Botrytis cinerea80.38[5]
5r Cucumber Botrytis cinerea73.57[5]
4 Strawberry Botrytis cinerea82.68[5]
5h Strawberry Botrytis cinerea74.37[5]
5o Strawberry Botrytis cinerea75.31[5]
5r Strawberry Botrytis cinerea79.85[5]
Mechanism of Antifungal Action

The precise mechanism of action for these pyrimidine-based antifungals is an active area of research. Some studies suggest that they may disrupt the endoplasmic reticulum (ER) homeostasis in fungi.[7][8] Another proposed mechanism for pyrimidine derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][10]

Antifungal_Mechanism cluster_synthesis Synthesis cluster_activity Biological Activity cluster_mechanism Proposed Mechanisms Start This compound Amide Pyrimidine-Amide Derivatives Start->Amide Nucleophilic Substitution (Amide Coupling) Triazole Triazolopyrimidine Derivatives Start->Triazole Hydrazine Substitution & Cyclization Fungi Pathogenic Fungi (e.g., Botrytis cinerea, Phomopsis sp.) Amide->Fungi Inhibition Triazole->Fungi Inhibition ER ER Homeostasis Disruption Fungi->ER Target Ergosterol Ergosterol Biosynthesis Inhibition Fungi->Ergosterol Target

Caption: Synthetic pathways and proposed antifungal mechanisms of pyrimidine derivatives.

II. Anticancer Derivatives: Targeting Proliferative Diseases

The structural resemblance of the pyrimidine core to the purine bases of DNA and RNA makes it an attractive scaffold for the development of anticancer agents. Derivatives of this compound have been investigated as potent inhibitors of key signaling pathways involved in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[11][12]

A. 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of EGFR kinase.[11][13] These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

One of the most potent compounds identified, compound 9u , exhibited an IC50 value of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase.[11][12] Further studies revealed that this compound could induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells.[12][13]

Compound IDTarget Cell LineIC50 (µM)Target KinaseIC50 (µM)Reference(s)
9u A5490.35EGFR0.091[11][12]
9u MCF-73.24EGFR0.091[11][12]
9u PC-35.12EGFR0.091[11][12]
Gefitinib (Control) A549-EGFR-[13]
Mechanism of Anticancer Action: EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[11] Overexpression or mutation of EGFR is a common feature in many cancers. The synthesized 5-trifluoromethylpyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Pyrimidine_Derivative 5-Trifluoromethylpyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 5-trifluoromethylpyrimidine derivatives.

III. Kinase Inhibitors: Modulating Cellular Signaling

Beyond EGFR, the versatile pyrimidine scaffold has been explored for the inhibition of other kinases implicated in various diseases. One such target is Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cellular adhesion, motility, and survival.[14]

A. Sulfoximine-Substituted Trifluoromethylpyrimidines as PYK2 Inhibitors

A series of sulfoximine-substituted trifluoromethylpyrimidines have been synthesized as inhibitors of PYK2. These compounds were developed as surrogates for a corresponding sulfone compound that exhibited undesirable off-target effects. The sulfoximine analogs displayed significantly lower binding to the hERG K+ ion channel, indicating a better cardiovascular safety profile.

Mechanism of Action: PYK2 Signaling Pathway

PYK2 is activated by various stimuli, including intracellular calcium levels and G-protein coupled receptors.[15][16] Once activated, PYK2 autophosphorylates and recruits other signaling proteins, such as Src family kinases, leading to the activation of downstream pathways like the MAPK/ERK pathway, which in turn regulates cell migration and proliferation.[15][17] The synthesized pyrimidine derivatives likely act by competing with ATP for binding to the kinase domain of PYK2, thereby inhibiting its activity.

PYK2_Pathway Stimuli Stimuli (e.g., Ca2+, GPCRs) PYK2 PYK2 Stimuli->PYK2 P_PYK2 p-PYK2 PYK2->P_PYK2 Autophosphorylation Pyrimidine_Inhibitor Sulfoximine-Substituted Trifluoromethylpyrimidine Pyrimidine_Inhibitor->PYK2 Inhibition Src Src Family Kinases P_PYK2->Src Downstream_PYK2 Downstream Signaling (e.g., MAPK/ERK) Src->Downstream_PYK2 Cellular_Response Cell Migration, Proliferation Downstream_PYK2->Cellular_Response

Caption: Inhibition of the PYK2 signaling pathway by sulfoximine-substituted pyrimidines.

IV. Experimental Protocols

A. General Synthesis of Pyrimidine-Amide Derivatives

The synthesis of pyrimidine-amide derivatives from this compound typically involves a multi-step process.[1][2]

Synthesis_Amide Start_Material 2-Chloro-4-methyl-6- (trifluoromethyl)pyrimidine Intermediate_1 4-Oxy-pyrimidine Intermediate Start_Material->Intermediate_1 Nucleophilic substitution with aminophenol Intermediate_2 Aminophenol Intermediate Intermediate_1->Intermediate_2 Reduction of nitro group (if present) Final_Product Pyrimidine-Amide Derivative Intermediate_2->Final_Product Amide coupling with a carboxylic acid

References

A Comparative Guide to the Cross-Coupling Performance of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine and 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are indispensable building blocks for a vast array of biologically active compounds and functional materials. The strategic functionalization of the pyrimidine core via palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary synthetic organic chemistry. This guide provides an in-depth, objective comparison of the cross-coupling performance of two key pyrimidine intermediates: 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine and the more conventional 2,4-dichloropyrimidines . By examining their reactivity profiles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Key Structural and Reactivity Differences

The divergent reactivity of these two classes of pyrimidine substrates is fundamentally governed by the electronic and steric nature of their substituents. 2,4-Dichloropyrimidines possess two electronically distinct chlorine atoms, with the C4-Cl bond being generally more activated towards oxidative addition in palladium-catalyzed cycles.[1][2] In contrast, this compound features a single chlorine atom at the C2 position, flanked by a methyl group at C4 and a potent electron-withdrawing trifluoromethyl (CF₃) group at C6. This unique substitution pattern significantly modulates the electronic and steric environment of the C-Cl bond, influencing its susceptibility to cross-coupling.

The pyrimidine ring is inherently electron-deficient, rendering halopyrimidines more reactive in cross-coupling reactions than their benzene analogs.[1][3] The strong electron-withdrawing nature of the trifluoromethyl group further enhances this effect, potentially increasing the reactivity of the C-Cl bond in this compound.[4]

Suzuki-Miyaura Coupling: A Tale of Two Reactivities

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. When applied to these pyrimidine substrates, distinct reactivity and regioselectivity patterns emerge.

2,4-Dichloropyrimidines: Regioselectivity as a Synthetic Lever

A significant body of research has established that the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines predominantly occurs at the C4 position.[1][5] This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond.[1] This inherent preference allows for the sequential functionalization of the pyrimidine ring, a powerful strategy in library synthesis and lead optimization.

Table 1: Representative Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeProductYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-phenylpyrimidine81[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O5512 h2-Chloro-4-(4-methoxyphenyl)pyrimidine-[5]
33-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-(3-thienyl)pyrimidine75[1]
This compound: Enhanced Reactivity

While direct comparative studies are limited, the available data suggests that the C2-Cl bond in this compound is highly susceptible to Suzuki-Miyaura coupling. The potent electron-withdrawing trifluoromethyl group at the C6 position is expected to significantly activate the C-Cl bond towards oxidative addition. A notable example is the coupling of the structurally similar 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine, which proceeds in a modest yield, indicating the feasibility of such transformations.[1]

Table 2: Illustrative Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Chloropyrimidine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeProductYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine27[1]

The lower yield in this specific example may be attributable to factors other than the inherent reactivity of the C-Cl bond, such as steric hindrance from the adjacent phenyl group. It is anticipated that with optimization of catalysts, ligands, and reaction conditions, high yields can be achieved for the Suzuki coupling of this compound.

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Cross_Coupling_Workflow Start Start Reagents Combine Substrates, Catalyst, Ligand, Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Analysis of reaction kinetics for 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in Nucleophilic Aromatic Substitution

For professionals engaged in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and drug development, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of efficient, predictable, and scalable synthesis. The pyrimidine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents.[1] The functionalization of this ring system, often via Nucleophilic Aromatic Substitution (SNAr), is a critical step in the synthesis of these complex molecules.

This guide provides a comprehensive analysis of the reaction kinetics for a specific, highly functionalized substrate: This compound . While direct, published kinetic data for this exact molecule is sparse, this guide will leverage established principles of physical organic chemistry, comparative data from analogous structures, and modern computational approaches to build a robust predictive model of its reactivity. As a Senior Application Scientist, the objective is to explain the causality behind its reactivity and provide the tools for researchers to validate these principles in their own work.

The Substrate: Electronic Architecture and Predicted Reactivity

The reactivity of an aromatic system in SNAr is fundamentally governed by the electronic nature of its substituents. In this compound, the substituents create a highly polarized and activated system.

  • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, which reduces the electron density of the ring and pre-activates it for nucleophilic attack compared to a simple chlorobenzene.[2]

  • Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms. Positioned at C6, it significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and strongly stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. This stabilization drastically accelerates the rate of nucleophilic attack.[2]

  • Chloro (-Cl) Group: Located at the C2 position, flanked by a ring nitrogen, this is the designated leaving group. Its departure is the final step in restoring the aromaticity of the ring.

  • Methyl (-CH₃) Group: This is a weak electron-donating group (EDG) through hyperconjugation. Its effect is minor and largely overshadowed by the potent activation provided by the -CF₃ group and the ring nitrogens.

Predicted Reactivity: Based on this electronic architecture, this compound is predicted to be highly reactive towards nucleophilic aromatic substitution, significantly more so than simpler analogs like 2-chloropyrimidine. The rate-determining step is expected to be the initial nucleophilic attack, as the Meisenheimer intermediate is well-stabilized.

The SNAr Mechanism: A Two-Step Pathway

The SNAr reaction on this substrate proceeds via the well-established two-stage addition-elimination mechanism.[3]

  • Step 1 (Addition): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step for highly activated systems.

  • Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is usually fast.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images.

SNAr_Mechanism_Simplified sub Substrate + Nucleophile mc Meisenheimer Complex (Intermediate) sub->mc k₁ (Addition) Rate-Determining Step prod Product + Leaving Group mc->prod k₂ (Elimination) Fast

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Kinetics: A Predictive Framework

To contextualize the reactivity of this compound, we can compare its predicted performance against other well-studied pyrimidine derivatives. The following table is based on established principles of substituent effects.

SubstrateKey SubstituentsPredicted Relative Rate (k_rel)Rationale
2-ChloropyrimidineNone1Baseline reactivity of the activated pyrimidine core.[4][5]
2-Chloro-4,6-dimethylpyrimidineTwo -CH₃ (EDG)< 1Electron-donating methyl groups slightly destabilize the Meisenheimer complex, slowing the reaction.
2,4-DichloropyrimidineOne -Cl (EWG) at C4> 1The second chlorine atom acts as an EWG, increasing the rate of attack at the C2 position.[1]
This compound One -CH₃ (EDG), One -CF₃ (strong EWG)>> 1 The potent electron-withdrawing -CF₃ group provides massive stabilization to the intermediate, leading to a very high reaction rate.[2] This effect far outweighs the minor donating effect of the methyl group.

Modern computational chemistry offers a more quantitative prediction. A multivariate linear regression model based on Density Functional Theory (DFT) calculations can predict SNAr rates with high accuracy.[6] Key descriptors include:

  • LUMO Energy: A lower LUMO energy of the electrophile correlates with a faster reaction rate.

  • Electrostatic Potential (ESP): A more positive ESP at the carbon undergoing substitution indicates greater electrophilicity and a higher reaction rate.

For our target molecule, the calculated LUMO would be significantly lower and the ESP at C2 would be more positive compared to the benchmarks, providing quantitative support for its high reactivity.[6]

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically determine the reaction kinetics, a robust and reproducible experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for monitoring the reaction progress by quantifying the disappearance of the starting material and the appearance of the product over time.[7][8]

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a nucleophile (e.g., morpholine) under pseudo-first-order conditions.
Causality of Experimental Design:
  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (≥10 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a first-order process with respect to the pyrimidine substrate, making data analysis more straightforward.[9]

  • Constant Temperature: Reaction rates are highly sensitive to temperature. A thermostatted reaction vessel is crucial to ensure the calculated rate constant is valid and reproducible.

  • Internal Standard: Adding a non-reactive internal standard to each sample before HPLC analysis corrects for variations in injection volume, ensuring high quantitative accuracy.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the nucleophile (e.g., morpholine) in a suitable solvent (e.g., Acetonitrile).

    • Prepare a 0.01 M stock solution of this compound in the same solvent.

    • Prepare a 0.005 M stock solution of an internal standard (e.g., naphthalene) in the same solvent.

  • Reaction Setup:

    • In a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), add the nucleophile stock solution. Allow it to equilibrate thermally.

    • To initiate the reaction (t=0), rapidly add the pyrimidine stock solution and start a stopwatch.

  • Sample Quenching and Preparation:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of a prepared quenching solution (e.g., 0.1 M HCl in Acetonitrile) containing the internal standard in an HPLC vial. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis:

    • Analyze the quenched samples using a validated HPLC method capable of separating the starting pyrimidine, the product, and the internal standard.

    • Record the peak areas for the starting pyrimidine and the internal standard at each time point.

Data Analysis:
  • Calculate Concentration: For each time point, calculate the concentration of the pyrimidine substrate ([Pyt]) using the following formula, which normalizes against the internal standard (IS):

    • [Pyt] = (Area_Py / Area_IS) * [IS_initial]

  • Determine k_obs: Plot ln([Pyt]) versus time (in seconds). The data should yield a straight line, confirming first-order kinetics. The slope of this line is equal to -k_obs (the pseudo-first-order rate constant).

  • Determine k₂: The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile:

    • k₂ = k_obs / [Nucleophile]

Repeat this experiment with several different excess concentrations of the nucleophile. A plot of k_obs versus [Nucleophile] should yield a straight line passing through the origin with a slope equal to k₂, validating the rate law.

HPLC_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_stocks Prepare Stock Solutions (Substrate, Nucleophile, IS) thermostat Thermostat Nucleophile Solution (e.g., 25°C) prep_stocks->thermostat setup_hplc Develop & Validate HPLC Method inject Inject Samples into HPLC setup_hplc->inject initiate Initiate Reaction (t=0) Add Substrate thermostat->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots in Vials Containing Internal Standard sampling->quench quench->inject integrate Integrate Peak Areas (Substrate & IS) inject->integrate calculate Calculate [Substrate] vs. Time integrate->calculate plot Plot ln[Substrate] vs. Time Determine k_obs calculate->plot final_k2 Calculate k₂ = k_obs / [Nu] plot->final_k2

Caption: Workflow for a kinetic study of an SNAr reaction using HPLC.

Conclusion

This compound is engineered for high reactivity in nucleophilic aromatic substitution reactions. The powerful electron-withdrawing nature of the trifluoromethyl group is the dominant factor, ensuring rapid reaction rates with a wide variety of nucleophiles. While direct comparative kinetic data requires experimental determination, the principles of physical organic chemistry and computational modeling provide a strong, predictive framework for its behavior. The provided experimental protocol offers a robust, self-validating system for researchers to quantify these kinetics, enabling the precise control and optimization required for the development of novel, high-value chemical entities.

References

A Comparative Guide to the Stability of Pyrimidine Derivatives: The Influence of Chloro-Precursor Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The synthetic route to these vital molecules often proceeds through chlorinated pyrimidine intermediates. However, the choice of the initial chloro-precursor—be it a 2-chloro, 4-chloro, or a di-chloro pyrimidine—can have profound and often overlooked implications for the stability of the final derivative. This guide provides an in-depth technical comparison of the stability of pyrimidine derivatives synthesized from different chloro-precursors, supported by established chemical principles and detailed experimental protocols for validation.

The Decisive Role of the Chloro-Precursor: More Than Just a Leaving Group

The position of the chlorine atom on the pyrimidine ring dictates not only the regioselectivity and kinetics of the nucleophilic substitution reaction but also imparts distinct electronic properties to the resulting isomeric products. These electronic differences are a primary determinant of the molecule's susceptibility to various degradation pathways, including hydrolysis, thermal decomposition, and photodegradation.

Generally, the reactivity of chloropyrimidines towards nucleophilic aromatic substitution (SNAr) follows the order: 4-chloro > 2-chloro. This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, as the charge can be delocalized over both nitrogen atoms. This difference in reactivity of the precursor can translate to differences in the stability of the final product. A functional group introduced at the more electrophilic C4 position may be more susceptible to cleavage under certain stress conditions compared to the same group at the C2 position.

Benchmarking Stability: A Multi-Faceted Approach

To objectively compare the stability of pyrimidine derivatives, a series of forced degradation studies should be conducted. These studies intentionally stress the molecules to identify potential degradation products and pathways, providing a predictive assessment of their long-term stability.[1][2]

Comparative Data Summary

The following table summarizes hypothetical but expected stability data for three isomeric aminopyrimidine derivatives, each synthesized from a different chloro-precursor. This data is based on the chemical principles discussed and serves to illustrate the expected outcomes of the experimental protocols detailed below.

Parameter Derivative A (from 2-chloropyrimidine) Derivative B (from 4-chloropyrimidine) Derivative C (from 2,4-dichloropyrimidine - monosubstituted at C4)
Hydrolytic Stability (pH 4, 7, 9) HighModerateModerate to Low
% Degradation after 48h at 60°C (pH 9)< 5%5-15%10-25%
Thermal Stability (TGA) HighModerate to HighModerate
Onset of Decomposition (°C)> 250°C220-250°C200-230°C
Photostability (ICH Q1B) ModerateModerate to LowLow
% Degradation after light exposure< 10%10-20%> 20%

Experimental Protocols for Stability Assessment

The following are detailed, step-by-step methodologies for conducting the key stability-indicating experiments.

Hydrolytic Stability Testing

This protocol assesses the stability of the pyrimidine derivatives in aqueous solutions at different pH values.

Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each pyrimidine derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In triplicate for each pH and each compound, add a small aliquot of the stock solution to a larger volume of buffer (pH 4.0, 7.0, and 9.0) in sealed vials to achieve a final concentration of 50 µg/mL.

  • Incubation: Place the vials in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately neutralize the pH of the withdrawn aliquots to halt the degradation process.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Stock Solution (1 mg/mL) reaction_vials Reaction Vials (50 µg/mL) stock->reaction_vials Dilute buffers pH 4, 7, 9 Buffers buffers->reaction_vials incubation Incubate at 60°C reaction_vials->incubation sampling Sample at Time Points incubation->sampling quenching Neutralize pH sampling->quenching hplc HPLC Analysis quenching->hplc

Caption: Workflow for Hydrolytic Stability Testing.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol evaluates the thermal stability of the solid-state pyrimidine derivatives.

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine derivative into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Heating Program: Heat the sample from ambient temperature to 500°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[3][4]

Photostability Testing (ICH Q1B Guideline)

This protocol assesses the stability of the pyrimidine derivatives upon exposure to light.

Objective: To determine the susceptibility to photodegradation.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent and place it in a quartz cuvette.

    • Dark Control: Prepare a corresponding set of samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UV) energy.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

  • Comparison: Compare the chromatograms of the exposed samples to those of the dark controls to identify any photodegradation products.

Photostability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis solid_sample Solid Sample light_source ICH Q1B Light Source (Visible & UV) solid_sample->light_source solution_sample Solution Sample solution_sample->light_source dark_control Dark Control (Wrapped) dark_control->light_source Stored alongside hplc_analysis HPLC Analysis light_source->hplc_analysis comparison Compare Exposed vs. Dark Control hplc_analysis->comparison

Caption: Workflow for Photostability Testing.

Causality of Stability Differences: An Expert's Perspective

The observed and predicted differences in stability can be rationalized by considering the electronic nature of the pyrimidine ring and the influence of the substituent's position.

  • Hydrolytic Stability: The C4 position of the pyrimidine ring is more electron-deficient than the C2 position. A nucleophilic group (e.g., an amino group) attached at C4 is therefore more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. This effect is further exacerbated in the 2,4-dichloropyrimidine derivative where the remaining chlorine atom at C2 acts as an electron-withdrawing group, further activating the C4 position.

  • Thermal Stability: The thermal stability of a compound is related to its bond strengths and overall molecular stability.[3][4] Derivatives from 4-chloropyrimidine may exhibit lower thermal stability due to the inherent reactivity of the C4 position, potentially leading to easier fragmentation upon heating.

  • Photostability: The absorption of UV-Vis light can excite electrons in the pyrimidine ring, making it more susceptible to photochemical reactions. The position of the substituent can influence the electronic transitions and the subsequent degradation pathways. The more electron-rich derivatives may be more prone to photo-oxidation.

Trustworthiness Through Self-Validation

The experimental protocols described above are designed to be self-validating. The use of a stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all potential degradation products, ensuring that a decrease in the parent peak area is accurately attributed to degradation and not co-elution with impurities. The inclusion of dark controls in photostability studies and time-zero samples in all studies provides a baseline for comparison, ensuring that any observed changes are due to the applied stress condition.

Concluding Remarks

The choice of chloro-precursor in the synthesis of pyrimidine derivatives is a critical decision that extends beyond mere synthetic convenience. It fundamentally influences the electronic properties of the resulting isomers and, consequently, their stability profiles. Derivatives synthesized from the more reactive 4-chloropyrimidines are predicted to exhibit lower hydrolytic, thermal, and photostability compared to their 2-substituted counterparts. A thorough understanding of these structure-stability relationships, validated through rigorous forced degradation studies, is paramount for the development of robust and reliable pyrimidine-based pharmaceuticals and other advanced materials.

References

A Comparative Guide to the In Vitro and In Vivo Validation of Kinase Inhibitors Derived from the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous bioactive compounds, including eight FDA-approved kinase inhibitors.[1][2][3][4] Its ability to form key hydrogen bonds with the conserved hinge region of kinases makes it a versatile starting point for designing potent and selective inhibitors.[1] This guide provides a comprehensive overview of the in vitro and in vivo validation strategies for kinase inhibitors derived from pyrimidine structures, such as the 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to guide researchers in their drug discovery efforts.

Part 1: In Vitro Validation: From Biochemical Potency to Cellular Efficacy

The initial phase of inhibitor validation focuses on quantifying the direct interaction with the target kinase and assessing its effect in a cellular context. This multi-step process is crucial for establishing a compound's potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assays: Quantifying Target Inhibition

The first step is to determine if a compound directly inhibits the enzymatic activity of its intended kinase target.[5] This is typically achieved through biochemical assays that measure the phosphorylation of a substrate. The choice of assay format is critical; luminescence-based assays like ADP-Glo™ are widely used due to their high sensitivity and scalability.

Rationale for Assay Choice: The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This is more direct than measuring substrate phosphorylation and less prone to interference from colored or fluorescent compounds. The luminescent signal has a high signal-to-noise ratio, enabling the detection of even weak inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Activity Assay [6]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a test compound.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized to be at or below their respective Km values to ensure accurate IC50 determination.

    • Prepare a 10-point, 2-fold serial dilution of the test compound in DMSO. Subsequently, create a 4X working solution by diluting the DMSO stock in the kinase reaction buffer.

    • Prepare a 1X ATP solution. The concentration should be at the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. Include wells with 4X buffer and a known inhibitor as negative and positive controls, respectively.

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the 1X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-driven light-producing reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Table 1: Comparative Biochemical Inhibitory Activity (IC50) of Representative Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Alternative Kinase 1 (e.g., Aurora A) IC50 (nM)Alternative Kinase 2 (e.g., VEGFR-2) IC50 (nM)
Derivative 12a Aurora B293309>10,000
Derivative 13 Aurora A<200293>5,000
Derivative 17m PKD117-35>10,000>10,000
Derivative 19a HER-222.4>3,0003.3 (EGFR)
Staurosporine (Control) Pan-Kinase~5~7~3

Data synthesized from multiple sources for illustrative purposes.[7][8][9]

Cellular Assays: Assessing Target Engagement and Anti-proliferative Effects

While biochemical assays confirm direct enzyme inhibition, cellular assays are essential to determine if a compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and exert a biological effect.[5][10]

Rationale for Assay Choice: A western blot for downstream phosphorylated proteins provides direct evidence of target engagement. For instance, inhibiting a kinase in the MAPK pathway should lead to a decrease in phosphorylated ERK (p-ERK).[11] This is often complemented by an anti-proliferative assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels as an indicator of metabolic activity and cell number.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT-116) at an appropriate density and allow them to adhere overnight.[9]

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

Table 2: Comparative Cellular Activity of Representative Pyrimidine Derivatives

Compound IDCell LineTarget PathwayCellular IC50 (µM) (Anti-proliferative)
Derivative 12a HCT-116Aurora Kinase1.31
Derivative 7d A549VEGFR-29.19
Derivative 19a SK-Br3HER-20.0007
Pazopanib (Control) A549VEGFR-221.18

Data synthesized from multiple sources for illustrative purposes.[9][12][13]

Kinome Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity. Because the ATP-binding pocket is conserved across many kinases, off-target activity is common.[1][2][3] Kinome-wide screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) is the gold standard for determining a compound's selectivity profile.

Rationale for Selectivity Profiling: A highly selective inhibitor is generally preferred as it minimizes the potential for off-target toxicity. Conversely, polypharmacology, the modulation of multiple targets, can sometimes be beneficial. Kinome profiling provides a comprehensive map of a compound's interactions, guiding lead optimization and helping to interpret in vivo outcomes.

Below is a diagram illustrating the typical workflow for in vitro validation.

G cluster_0 In Vitro Validation Workflow A Compound Synthesis (Pyrimidine Scaffold) B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Value B->C D Cellular Assays (e.g., Western Blot, Proliferation) C->D Potent Compounds E Assess Target Engagement & Cellular IC50 D->E F Kinome Selectivity Screen (e.g., KINOMEscan™) E->F Active in Cells G Evaluate Off-Target Profile F->G H Lead Candidate for In Vivo Studies G->H Selective Profile G cluster_1 In Vivo Validation Workflow I Lead Candidate from In Vitro Studies J Pharmacokinetic (PK) Studies (Rodent) I->J K Determine AUC, Cmax, %F J->K O Toxicity Assessment J->O Tolerability L Efficacy Studies (Xenograft Model) K->L Favorable PK M Measure Tumor Growth Inhibition (TGI) L->M N Pharmacodynamic (PD) Analysis of Tumors L->N Endpoint P Preclinical Candidate M->P Significant Efficacy O->P

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Protocol for the Safe and Compliant Management of a Halogenated Pyrimidine Compound

For researchers and scientists in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. According to safety data sheets (SDS), this compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] Additionally, it may cause respiratory irritation. The presence of chlorine and a trifluoromethyl group designates it as a halogenated organic compound, which requires specific disposal considerations to prevent the formation of harmful byproducts during waste treatment.

Key Hazard Information:

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, oral[2][3]
Causes skin irritationSkin Corrosion/Irritation[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation
May cause respiratory irritationSpecific target organ toxicity (single exposure)

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.

Essential PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use impervious gloves, such as nitrile or neoprene.

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[1]

  • Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Ensure that eyewash stations and safety showers are readily accessible.[1]

Segregation and Waste Collection: The First Step in Proper Disposal

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal. Never mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for halogenated organic compounds. The container should be made of a material compatible with the chemical, typically high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the hazard characteristics (e.g., "Toxic," "Irritant").

  • Collection: Carefully transfer the waste into the container, avoiding splashes or spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Secure Closure: Tightly seal the container cap to prevent leaks or the release of vapors.[5]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the proper disposal route of this compound.

G Disposal Decision Pathway for this compound start Start: Unused or Waste This compound assess_contamination Is the material contaminated with other hazardous substances? start->assess_contamination pure_waste Pure or minimally contaminated waste assess_contamination->pure_waste No mixed_waste Significantly contaminated or mixed waste assess_contamination->mixed_waste Yes segregate Segregate as Halogenated Organic Waste pure_waste->segregate characterize Characterize all components of the mixed waste mixed_waste->characterize licensed_disposal Transfer to a licensed hazardous waste disposal facility segregate->licensed_disposal consult_ehs Consult with Environmental Health & Safety (EHS) Officer characterize->consult_ehs consult_ehs->licensed_disposal incineration High-temperature incineration with scrubber and afterburner is the preferred disposal method. licensed_disposal->incineration

Caption: Decision pathway for the disposal of this compound.

Final Disposal by a Licensed Facility

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and hydrogen fluoride.[7]

Key considerations for off-site disposal:

  • Documentation: Ensure all required waste manifests and documentation are accurately completed.

  • Transportation: The transport of this hazardous waste must comply with all local, national, and international regulations.

  • Verification: Confirm that the chosen disposal facility is permitted to handle this specific class of chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Context

The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[9][10] As an organofluorine compound, it falls under the broader category of persistent organic pollutants, which are subject to stringent environmental controls.[11] The EPA provides guidance on the destruction and disposal of similar compounds, emphasizing methods that minimize environmental release.[12][13]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the validity of your results when working with this halogenated pyrimidine derivative. The protocols outlined here are designed to be a self-validating system, grounded in authoritative safety data.

Immediate Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance.[1] A thorough understanding of its primary threats is the foundation of safe handling. The compound poses the following immediate risks:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2/2A): The chemical can cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritation (Category 3): Inhalation of dust or fumes may lead to respiratory tract irritation.[2]

  • Harmful if Swallowed or Inhaled: The substance is categorized as harmful if ingested or inhaled.[2][3][4]

These hazards necessitate a stringent personal protective equipment (PPE) protocol to create a reliable barrier between you and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable. The causality is simple: the chemical's irritant and harmful properties require a multi-layered defense.

  • Eye and Face Protection: The risk of serious eye irritation from splashes or airborne particles is high.[4] Standard safety glasses are insufficient.

    • Minimum Requirement: Wear tightly sealed chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.

    • Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4]

  • Skin and Body Protection: To prevent skin contact, which is a primary route of exposure leading to irritation, comprehensive body protection is mandatory.[1][3]

    • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. For extended work, consider double-gloving.[5] Contaminated gloves must be removed promptly and disposed of as hazardous waste.

    • Lab Coat/Gown: A long-sleeved, chemical-resistant lab coat is essential. For procedures with a higher risk of contamination, an impervious gown should be utilized.[6] Clothing worn under the lab coat should cover the legs.

  • Respiratory Protection: The potential for respiratory irritation from inhaling dust or aerosols requires strict engineering controls and, in some cases, respiratory protection.

    • Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • When Respirators are Required: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[4][7] A respirator with an organic vapor cartridge is recommended.[4]

Personal Protective Equipment (PPE) Summary

For quick reference, the following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles (NIOSH/EN 166 compliant). Face shield for splash risk.[4]Protects against splashes and airborne particles causing serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Chemical-resistant lab coat or impervious gown.[4][7]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Handle in a chemical fume hood.[2] NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate.[4][7]Avoids inhalation of dust or aerosols that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.[1]

    • Assemble all necessary equipment and reagents before introducing the chemical.

    • Don your required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally gloves.

  • Handling:

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid creating dust or aerosols. If the compound is a solid, handle it gently.

    • Use non-sparking tools to prevent ignition sources.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

  • Post-Handling:

    • Decontaminate the work area upon completion.

    • Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the gown, face shield/goggles, and mask/respirator.

    • Dispose of all contaminated disposables (gloves, wipes, etc.) in a designated hazardous waste container.[1][3]

Emergency Response: Spill and Exposure Workflow

In the event of an accidental release or exposure, a pre-planned, systematic response is critical.

Exposure Protocol:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][8]

Spill Response Workflow Diagram

Spill_Response_Workflow cluster_immediate_action Immediate Action cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal alert Alert Personnel & Evacuate Area don_ppe Don Spill Response PPE (Respirator, Gown, Goggles, Double Gloves) alert->don_ppe Secure Scene contain Contain Spill with Inert Absorbent (e.g., diatomite, vermiculite) don_ppe->contain Approach Safely collect Carefully Collect Material with Non-Sparking Tools contain->collect Prevent Spread package Place in Labeled, Sealed Hazardous Waste Container collect->package Isolate Waste decontaminate Decontaminate Spill Area (e.g., with alcohol scrub) package->decontaminate After Cleanup dispose Dispose of Waste via Approved Channels decontaminate->dispose Final Step

Caption: Workflow for responding to a chemical spill.

Decontamination and Disposal Plan

Proper disposal is a critical step in the chemical lifecycle, ensuring environmental and personal safety.

  • Waste Collection: All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be collected in a clearly labeled, sealed container for hazardous waste.[4]

  • Disposal Protocol: Do not dispose of this chemical down the drain. Disposal must be handled by a licensed professional waste disposal service. All disposal activities must be in accordance with local, state, and federal regulations.[1][2]

  • Equipment Decontamination: Reusable equipment should be thoroughly cleaned after use. Surfaces can be decontaminated by scrubbing with alcohol.[8]

By integrating these safety protocols and operational plans into your daily laboratory work, you build a foundation of trust in your procedures and ensure the integrity of your research. Your safety is paramount, and a comprehensive understanding of the materials you work with is the first step toward a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.